molecular formula C6H8N2OS B188910 2-(4-Methyl-1,3-thiazol-2-yl)acetamide CAS No. 173739-73-6

2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B188910
CAS No.: 173739-73-6
M. Wt: 156.21 g/mol
InChI Key: AOBLTBKNIPVVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a high-purity chemical intermediate designed for advanced medicinal chemistry and pharmaceutical research. This compound features the privileged 2-aminothiazole scaffold, a structure recognized for its widespread utility in developing biologically active molecules and its presence in numerous FDA-approved drugs . The thiazole ring is a quintessential pharmacophore known to contribute to diverse biological activities by interacting with various enzymatic targets and receptors . In drug discovery, this acetamide derivative serves as a key synthetic precursor. Its structure is highly relevant in the design of kinase inhibitors, as demonstrated by its role in the research and development of potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitors for the treatment of inflammatory diseases . Furthermore, the 2-aminothiazole core is a fundamental building block in oncology research, forming the basis of investigational compounds that function as tubulin polymerization inhibitors, thereby exhibiting potent antiproliferative efficacy against various cancer cell lines . The scaffold's versatility also extends to neurodegenerative disease research, where analogous structures have been explored as acetylcholinesterase (AChE) inhibitors with promising activity . Researchers value this compound for constructing complex molecular hybrids, such as Coumarin-Triazole-Thiazole hybrids, which are being investigated as novel antitubercular agents with potent activity against Mycobacterium tuberculosis . This compound is provided For Research Use Only and is intended solely for use in laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-10-6(8-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBLTBKNIPVVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351884
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173739-73-6
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methyl-1,3-thiazol-2-yl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant characterization data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the core heterocyclic structure, 2-amino-4-methylthiazole, via the Hantzsch thiazole synthesis. This is followed by the acylation of the 2-amino group to yield the final acetamide product.

Synthesis_Pathway Thiourea Thiourea Step1 + Thiourea->Step1 Chloroacetone Chloroacetone Chloroacetone->Step1 Intermediate 2-Amino-4-methylthiazole Step1->Intermediate Hantzsch Synthesis (Reflux) Step2 + Intermediate->Step2 AcetylatingAgent Acetyl Chloride / Acetic Anhydride AcetylatingAgent->Step2 Product This compound Step2->Product Acylation (Base)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from a well-established method.[1]

Reaction:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product Thiourea Thiourea Intermediate 2-Amino-4-methylthiazole Thiourea->Intermediate H2O, Reflux Chloroacetone Chloroacetone Chloroacetone->Intermediate

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles
Thiourea76.1276.01.0
Chloroacetone92.5392.51.0
Sodium Hydroxide40.00200.05.0
Diethyl Ether74.12~300 mL-
Water18.02200 mL-

Procedure:

  • Suspend thiourea (76.0 g, 1.0 mol) in water (200 mL) in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, reflux the yellow solution for two hours.

  • Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide (200 g) in portions while maintaining cooling.

  • Separate the upper oily layer. Extract the aqueous layer three times with diethyl ether (100 mL each).

  • Combine the oil and ethereal extracts and dry over solid sodium hydroxide (30 g).

  • Filter the solution to remove any tar.

  • Remove the ether by distillation on a steam bath.

  • Distill the residual oil under reduced pressure. The product, 2-amino-4-methylthiazole, is collected at 130-133°C at 18 mm Hg.[1]

Yield and Characterization:

PropertyValue
Yield80-85.5 g (70-75%)[1]
Melting Point44-45°C[1]
AppearanceCrystalline solid
Step 2: Synthesis of this compound

This protocol is a general method based on the acylation of 2-aminothiazole derivatives.[2]

Reaction:

Acylation_Reaction cluster_reactants Reactants cluster_product Product Intermediate 2-Amino-4-methylthiazole Product This compound Intermediate->Product Dry Acetone, Reflux AcetylChloride Acetyl Chloride AcetylChloride->Product

Caption: Acylation of 2-amino-4-methylthiazole.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-4-methylthiazole114.1711.4 g0.1
Acetyl Chloride78.508.6 g (7.8 mL)0.11
Dry Acetone58.08100 mL-
Triethylamine (optional, as base)101.1911.1 g (15.3 mL)0.11

Procedure:

  • Dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in dry acetone (100 mL) in a flask equipped with a reflux condenser and a dropping funnel.

  • If using a base, add triethylamine (11.1 g, 0.11 mol) to the solution.

  • Slowly add acetyl chloride (8.6 g, 0.11 mol) to the stirred solution. An exothermic reaction may occur.

  • After the addition is complete, reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then a small amount of cold acetone.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.

Characterization Data for this compound

PropertyValue
Molecular Formula C6H8N2OS[3]
Molecular Weight 156.21 g/mol [3]
CAS Number 173739-73-6[3]
Appearance Solid

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.0 (s, 1H, thiazole-H), ~3.5 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~7.5 (br s, 1H, NH), ~5.5 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (C=O), ~160 (C2-thiazole), ~150 (C4-thiazole), ~110 (C5-thiazole), ~40 (CH₂), ~17 (CH₃).

  • Mass Spectrometry (EI): m/z (%) 156 (M+), 114, 98, 43.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-4-methylthiazole cluster_step2 Step 2: Acylation S1_React React Thiourea and Chloroacetone S1_Reflux Reflux for 2 hours S1_React->S1_Reflux S1_Workup Basify with NaOH and Extract with Ether S1_Reflux->S1_Workup S1_Purify Distill under Reduced Pressure S1_Workup->S1_Purify S2_React React 2-Amino-4-methylthiazole with Acetyl Chloride S1_Purify->S2_React Intermediate S2_Reflux Reflux for 2-3 hours S2_React->S2_Reflux S2_Workup Precipitate in Water and Filter S2_Reflux->S2_Workup S2_Purify Recrystallize from Ethanol/Water S2_Workup->S2_Purify FinalProduct This compound S2_Purify->FinalProduct Final Product

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a chemical compound containing a thiazole ring, a five-membered aromatic ring with one sulfur and one nitrogen atom. Thiazole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including antimicrobial and anticancer agents. This document provides a technical overview of the known chemical properties and related synthetic and analytical considerations for this compound, based on publicly available data.

Chemical Properties

A comprehensive search of available chemical literature and supplier data did not yield specific experimentally determined quantitative properties for this compound. The following table summarizes the basic molecular identifiers.[1][2]

PropertyValueSource
CAS Number 173739-73-6[1]
Molecular Formula C6H8N2OS[1]
Molecular Weight 156.203 g/mol [1]
Canonical SMILES CC1=CSC(=N1)CC(=O)NN/A
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available
LogP Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for related thiazole acetamide derivatives can provide a foundational approach.

General Synthesis Approach

A common method for the synthesis of N-substituted acetamides involves the coupling of a carboxylic acid or its activated derivative with an amine. For this compound, a plausible synthetic route could involve the reaction of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid with ammonia or a protected form of ammonia.

Alternatively, the synthesis could proceed via the reaction of a 2-haloacetamide with a 4-methylthiazole precursor. A general example for the synthesis of a related compound, N-(thiazol-2-yl)acetamide, involves the refluxing of acetyl chloride and 2-aminothiazole in dry acetone.[3][4]

Logical Workflow for a Potential Synthesis:

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product 2_aminothiazole 2-Amino-4-methylthiazole reaction Acylation 2_aminothiazole->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction intermediate 2-Chloro-N-(4-methyl- 1,3-thiazol-2-yl)acetamide reaction->intermediate final_reaction Amination intermediate->final_reaction product 2-(4-Methyl-1,3-thiazol- 2-yl)acetamide final_reaction->product ammonia Ammonia ammonia->final_reaction

Caption: A potential synthetic pathway for this compound.

Purification

Purification of the final compound would likely involve standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the compound's solubility at different temperatures, which is currently unknown.

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for confirming the chemical structure, including the positions of the methyl group and the acetamide moiety on the thiazole ring.

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier is a common starting point for such analyses.

General Analytical Workflow:

G synthesis Crude Synthetic Product purification Purification (Recrystallization or Chromatography) synthesis->purification purity_check Purity Assessment purification->purity_check structure_elucidation Structural Confirmation purification->structure_elucidation hplc HPLC purity_check->hplc final_product Characterized Product hplc->final_product nmr NMR (1H, 13C) structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms nmr->final_product ms->final_product

Caption: A standard workflow for the purification and analysis of a synthesized chemical compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound or any associated signaling pathways. While many thiazole derivatives exhibit a range of biological effects, it is not possible to extrapolate these activities to the specific compound of interest without experimental data. Further research is required to determine its potential pharmacological profile.

Conclusion

This technical guide summarizes the currently available information on this compound. While basic molecular identifiers are known, there is a significant lack of published data regarding its quantitative chemical properties, specific and detailed experimental protocols for its synthesis and analysis, and its biological activities. The provided general methodologies and workflows for similar compounds can serve as a starting point for researchers interested in further investigating this molecule. As with any chemical substance, appropriate safety precautions should be taken when handling this compound, although specific hazard information is also limited.[1]

References

Navigating the Biological Landscape of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic molecule that has garnered interest within the scientific community, primarily as a versatile intermediate in the synthesis of more complex, biologically active molecules. While comprehensive studies dedicated solely to the intrinsic biological activity of this specific acetamide are limited in publicly available literature, an analysis of its derivatives and related structures provides valuable insights into its potential therapeutic applications. This technical guide synthesizes the available information, focusing on its role in the development of novel compounds with demonstrated biological effects.

Core Chemical Structure and Synthetic Utility

This compound belongs to the thiazole class of compounds, which are known to be key scaffolds in medicinal chemistry. Its structure features a central thiazole ring substituted with a methyl group and an acetamide side chain. This arrangement of functional groups makes it a valuable building block for creating a diverse range of derivatives.

The primary utility of this compound lies in its role as a precursor for the synthesis of various bioactive agents. For instance, it has been utilized in the preparation of novel furan derivatives that exhibit significant anticonvulsant and neuroprotective properties. Additionally, this compound is a key intermediate in the synthesis of new derivatives of 2-amino-4-methylthiazole, which have shown potential as neuroprotective agents.

Inferred Biological Activities and Potential Applications

While direct evidence is scarce, the biological activities of compounds derived from this compound suggest several areas of potential therapeutic interest.

Table 1: Potential Biological Activities of this compound Derivatives
Biological ActivityClass of DerivativePotential Application
AnticonvulsantFuran derivativesEpilepsy, Seizure Disorders
Neuroprotective2-amino-4-methylthiazole derivativesNeurodegenerative Diseases

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for assessing the biological activity of novel compounds synthesized from this compound would typically involve a tiered screening process.

General Workflow for Biological Activity Screening

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis B Primary Target-Based Assays A->B E Animal Model Selection C Cell-Based Assays B->C Validate Hits D Hit Identification C->D D->E Lead Compound F Pharmacokinetic Studies E->F G Efficacy Studies F->G H Toxicity Assessment G->H

Caption: Generalized workflow for screening novel compounds.

1. In Vitro Screening:

  • Primary Assays: Initial screening would involve target-based assays to determine the compound's interaction with specific enzymes, receptors, or other biomolecules implicated in a disease pathway.

  • Cell-Based Assays: Active compounds from primary screens would then be evaluated in cell-based models to assess their effects on cellular processes, such as cell viability, proliferation, or signaling pathways.

2. In Vivo Evaluation:

  • Animal Models: Promising candidates from in vitro studies would be advanced to in vivo testing in relevant animal models of the target disease.

  • Pharmacokinetics and Efficacy: These studies would aim to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy in a living organism.

Potential Signaling Pathway Modulation

Given the neuroprotective and anticonvulsant activities observed in its derivatives, it is plausible that compounds synthesized from this compound could modulate key signaling pathways involved in neuronal function and survival.

Hypothetical Signaling Pathway Modulation

cluster_pathway Hypothetical Neuroprotective Pathway Compound Thiazole Derivative Target Molecular Target (e.g., Ion Channel, Receptor) Compound->Target Modulation Signaling_Cascade Downstream Signaling (e.g., Kinase Cascade) Target->Signaling_Cascade Transcription_Factor Transcription Factor Activation/Inhibition Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cell_Survival Increased Neuronal Survival Gene_Expression->Cell_Survival

Caption: Hypothetical neuroprotective signaling pathway.

This speculative pathway illustrates how a derivative of this compound might exert its neuroprotective effects by modulating a specific molecular target, leading to a signaling cascade that ultimately promotes neuronal survival. The exact mechanisms, however, would need to be elucidated through dedicated research for each specific derivative.

Conclusion and Future Directions

While this compound itself may not be the primary bioactive agent, its importance as a scaffold in medicinal chemistry is evident. The anticonvulsant and neuroprotective activities of its derivatives highlight the therapeutic potential of the 4-methyl-1,3-thiazol-2-yl core. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives to fully explore the therapeutic possibilities of this chemical class. Elucidating the specific molecular targets and mechanisms of action for the most promising compounds will be crucial for their further development as potential drug candidates. The continued exploration of this chemical space holds promise for the discovery of novel therapeutics for neurological disorders.

Unraveling the Mechanism of Action: A Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide is limited in publicly available scientific literature. This technical guide consolidates information from structurally related thiazole acetamide derivatives to propose a likely mechanism of action and to provide a framework for its investigation. The primary hypothesized mechanism is the inhibition of tubulin polymerization, a key process in cell division, suggesting potential applications in oncology.

Core Hypothesis: Inhibition of Tubulin Polymerization

The leading hypothesis for the mechanism of action of this compound is its role as a tubulin polymerization inhibitor . Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.

Proposed Signaling Pathway

The proposed pathway involves the binding of this compound to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

G cluster_cell Cancer Cell Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Tubulin Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibition MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Phase G2/M Phase Arrest MitoticSpindle->G2M_Phase Disruption leads to Apoptosis Apoptosis G2M_Phase->Apoptosis Induces

Caption: Proposed signaling pathway for this compound.

Quantitative Data from Structurally Related Compounds

Due to the absence of specific data for the target compound, the following table summarizes the biological activities of closely related thiazole acetamide derivatives, focusing on tubulin polymerization inhibition and anticancer activity.

Compound IDStructureTarget/AssayIC50/GI50 (µM)Cell Line(s)Reference
Hypothetical This compoundTubulin PolymerizationData Not Available--
Compound IV 2-((3,4,5-Trimethoxyphenyl)amino)-N-(thiazol-2-yl)acetamideTubulin Polymerization2.00 ± 0.12-
Compound 10a Novel Thiazole-2-acetamide derivativeTubulin Polymerization2.69-
Compound 10a Antiproliferative Activity7 ± 0.6PC-3 (Prostate)
Compound 10a Antiproliferative Activity4 ± 0.2MCF-7 (Breast)
Compound 8a N-benzyl substituted thiazolyl acetamidec-Src Kinase Inhibition1.34 (GI50)NIH3T3/c-Src527F
Compound 8h Nitrothiazolacetamide thioquinazolinoneUrease Inhibition2.22 ± 0.09-

Experimental Protocols

This section details the methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Workflow:

G Start Start PrepareTubulin Prepare purified tubulin solution Start->PrepareTubulin AddCompound Add test compound at various concentrations PrepareTubulin->AddCompound InitiatePolymerization Initiate polymerization (e.g., with GTP, increase temperature) AddCompound->InitiatePolymerization MonitorAbsorbance Monitor absorbance at 340 nm over time InitiatePolymerization->MonitorAbsorbance CalculateIC50 Calculate IC50 value MonitorAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for an in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagents and Materials: Purified tubulin (e.g., from bovine brain), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA), GTP solution, test compound stock solution, microplate reader.

  • Preparation: Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare serial dilutions of the test compound in polymerization buffer.

  • Assay Procedure:

    • Add tubulin solution to the wells of a pre-chilled 96-well plate.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).

    • Initiate polymerization by adding GTP to each well and immediately transferring the plate to a microplate reader pre-heated to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value, the concentration at which 50% of tubulin polymerization is inhibited.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing a measure of cytotoxicity.

Workflow:

G Start Start SeedCells Seed cancer cells in a 96-well plate Start->SeedCells Incubate24h Incubate for 24 hours SeedCells->Incubate24h TreatCells Treat cells with various concentrations of the compound Incubate24h->TreatCells Incubate48h Incubate for 48-72 hours TreatCells->Incubate48h AddMTT Add MTT reagent to each well Incubate48h->AddMTT Incubate3h Incubate for 2-4 hours AddMTT->Incubate3h AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3h->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateGI50 Calculate GI50 value ReadAbsorbance->CalculateGI50 End End CalculateGI50->End

Caption: Workflow for a cell viability (MTT) assay.

Detailed Protocol:

  • Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control.

    • Incubate the plate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Alternative/Secondary Mechanisms of Action

While tubulin inhibition is the most probable mechanism, the diverse biological activities of thiazole derivatives warrant consideration of other potential targets.

  • Kinase Inhibition: Certain thiazole acetamide derivatives have been shown to inhibit protein kinases like Src kinase. Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

  • Urease Inhibition: Some substituted thiazole derivatives have demonstrated potent urease inhibitory activity. Urease is an enzyme implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori.

Further investigation through broad-panel kinase screening and specific enzyme inhibition assays would be necessary to explore these alternative mechanisms for this compound.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound is hypothesized to act as an inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This positions the compound as a potential candidate for further investigation as an anticancer agent.

Future research should focus on:

  • Direct experimental validation: Conducting in vitro tubulin polymerization assays and cell-based cytotoxicity studies with this compound.

  • Target identification: Utilizing techniques such as affinity chromatography or proteomics to definitively identify the cellular targets.

  • In vivo efficacy: Evaluating the antitumor activity of the compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This comprehensive approach will be crucial in fully elucidating the mechanism of action and therapeutic potential of this promising thiazole acetamide derivative.

Spectroscopic and Synthetic Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a core thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The acetamide substituent introduces additional possibilities for hydrogen bonding and further chemical modification. This technical guide provides a summary of the predicted spectroscopic data for this compound, a general experimental protocol for its synthesis and characterization, and a logical workflow for its analysis. Given the limited availability of published experimental data for this specific molecule, the following information is based on established principles of spectroscopy and synthetic organic chemistry, drawing parallels from structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 173739-73-6[1]

  • Molecular Formula: C₆H₈N₂OS[1]

  • Molecular Weight: 156.21 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.5 - 7.0Broad Singlet2H-NH₂
~6.9Singlet1HThiazole C5-H
~3.8Singlet2H-CH₂-
~2.3Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170C=O (Amide)
~165Thiazole C2
~150Thiazole C4
~110Thiazole C5
~35-CH₂-
~17-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretch (Amide)
3100 - 3000MediumC-H Stretch (Aromatic/Thiazole)
2950 - 2850MediumC-H Stretch (Aliphatic)
~1680StrongC=O Stretch (Amide I)
~1600MediumN-H Bend (Amide II)
~1550MediumC=N Stretch (Thiazole ring)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
156.04[M]⁺ (Molecular Ion)
113.01[M - CH₃CO]⁺
99.03[M - C₂H₃NO]⁺
71.01[C₃H₃N₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route involves the reaction of 2-(chloromethyl)-4-methylthiazole with an ammonia source or the direct amidation of a corresponding ester. A common method for the synthesis of similar acetamides involves the coupling of a carboxylic acid with an amine.

Materials:

  • 2-(4-Methyl-1,3-thiazol-2-yl)acetic acid

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

  • Ammonia solution or ammonium chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine)

Procedure:

  • Acid Chloride Formation (if using SOCl₂): To a solution of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of aqueous ammonia or a mixture of ammonium chloride and a base.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Standard proton experiment with a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled carbon experiment with a spectral width of 0-200 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ for 16-32 scans.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow Start Starting Materials: 2-(4-Methyl-1,3-thiazol-2-yl)acetic acid & Amine Source Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification PureCompound Pure this compound Purification->PureCompound NMR NMR Spectroscopy (¹H and ¹³C) PureCompound->NMR IR IR Spectroscopy PureCompound->IR MS Mass Spectrometry PureCompound->MS DataAnalysis Spectroscopic Data Analysis & Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis End Characterized Compound DataAnalysis->End

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the detailed biological activity or the signaling pathways associated with this compound. However, the thiazole and acetamide moieties are present in numerous compounds with a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. Further research would be required to elucidate the specific biological profile of this compound. A general approach to investigating its biological activity would involve screening against various cell lines and enzyme assays relevant to different disease areas.

References

Technical Guide: 2-(4-Methyl-1,3-thiazol-2-yl)acetamide (CAS No. 173739-73-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. It is important to note that publicly accessible, peer-reviewed experimental data specifically for this compound is limited. Much of the information regarding its synthesis and potential biological activity is extrapolated from studies on structurally similar thiazole derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a central thiazole ring, a functionality of significant interest in medicinal chemistry. The thiazole nucleus is a common scaffold in a variety of biologically active compounds and approved pharmaceuticals. This guide aims to provide a comprehensive overview of the available technical information for this specific molecule, including its chemical properties, a plausible synthetic approach, and its potential biological relevance based on related structures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 173739-73-6[1]
Molecular Formula C6H8N2OS[1]
Molecular Weight 156.20 g/mol [1]
IUPAC Name This compoundN/A
Canonical SMILES CC1=CSC(=N1)CC(=O)NN/A

Synthesis

Proposed Experimental Protocol

A plausible synthesis could involve the reaction of 2-amino-4-methylthiazole with an acetylating agent, such as 2-chloroacetyl chloride, followed by amination. A more direct approach, analogous to the synthesis of similar acetamides, would be the reaction of a suitable thiazolylacetic acid derivative with ammonia.

A generalized procedure, adapted from the synthesis of related N-thiazolyl acetamides, is as follows[2]:

  • Preparation of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid: This intermediate could potentially be synthesized from 2-bromo-4-methylthiazole via a Grignard reaction followed by carboxylation, or through other established routes for generating aryl/heteroaryl acetic acids.

  • Activation of the Carboxylic Acid: The resulting 2-(4-methyl-1,3-thiazol-2-yl)acetic acid would be dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), would be added along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester.

  • Amination: An excess of ammonia (in the form of ammonium hydroxide or ammonia gas bubbled through the solution) would then be introduced to the reaction mixture.

  • Work-up and Purification: The reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product would then be purified by recrystallization or column chromatography to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_purification Purification cluster_product Final Product 2_amino_4_methylthiazole 2-Amino-4-methylthiazole Acylation Acylation in an aprotic solvent 2_amino_4_methylthiazole->Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Acylation Ammonolysis Ammonolysis with Ammonia Acylation->Ammonolysis Workup Aqueous Work-up Ammonolysis->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

A generalized synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Specific biological activity data or studies on the mechanism of action for this compound have not been identified in the public domain. However, the broader class of thiazole-containing compounds has been extensively investigated for a wide range of pharmacological effects. The potential activities of the title compound can be inferred from these related structures.

Summary of Activities of Related Thiazole Acetamides
Biological ActivityDescription of Findings for Related Compounds
Anticancer Various N-(thiazol-2-yl)-acetamide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. Mechanisms of action for some analogues include inhibition of specific kinases or disruption of microtubule polymerization.
Antimicrobial The thiazole ring is a key component of some antimicrobial agents. Thiazole acetamides have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Anti-inflammatory Certain thiazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
Anticonvulsant Some N-thiazolyl acetamide derivatives have been investigated for their anticonvulsant effects in animal models of epilepsy.
Signaling Pathways

There is no direct evidence linking this compound to any specific signaling pathway. Based on the activities of related compounds, it could potentially interact with pathways involved in cell proliferation, inflammation, or neuronal excitability. However, this remains speculative without direct experimental evidence.

Conclusion

This compound, identified by CAS number 173739-73-6, is a compound of interest due to its thiazole core, a well-established pharmacophore. While its specific physicochemical properties are documented, detailed experimental protocols for its synthesis and comprehensive biological evaluations are not currently available in the public literature. The information presented in this guide, particularly concerning its synthesis and potential bioactivity, is based on extrapolation from structurally related molecules. Further research is required to fully characterize the chemical and biological profile of this compound. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound in drug discovery and development.

References

Potential Therapeutic Targets of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. It is important to note that direct experimental data for this specific compound is limited in the public domain. Therefore, this document synthesizes information from structurally related N-(thiazol-2-yl)acetamide and 2-(thiazol-2-yl)acetamide derivatives to infer potential mechanisms of action and therapeutic targets. The insights presented are intended to guide researchers, scientists, and drug development professionals in their exploration of this class of molecules.

Executive Summary

The this compound scaffold is a promising pharmacophore with potential applications across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. Based on the activities of structurally similar compounds, the primary potential therapeutic targets for this molecule are tubulin, caspases, and cyclooxygenase-2 (COX-2). By inhibiting tubulin polymerization, derivatives of this class have demonstrated potent anticancer activity, leading to cell cycle arrest and apoptosis. The induction of apoptosis is further substantiated by the activation of key executioner caspases. Furthermore, the inhibition of COX-2 suggests a potential role in mitigating inflammation and pain. This guide provides an in-depth analysis of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows.

Potential Therapeutic Targets in Oncology

The thiazole-acetamide scaffold is a recurring motif in the design of novel anticancer agents. The primary mechanisms of action for derivatives of this compound in oncology appear to be the disruption of microtubule dynamics and the induction of apoptosis.

Tubulin Polymerization Inhibition

Several N-(thiazol-2-yl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are critical for the formation of the mitotic spindle during cell division. This disruption leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1]

Quantitative Data for Tubulin Polymerization Inhibition by Thiazole-2-acetamide Derivatives

Compound IDCancer Cell LineIC50 (µM) for Tubulin PolymerizationGI50 (µM) for Cell Growth InhibitionReference
10a -2.69-[2]
10o -3.62-[2]
13d -3.68-[2]
Compound IV -2.00 ± 0.12-[2]
10a PC-3 (Prostate)-7 ± 0.6[2]
10a MCF-7 (Breast)-4 ± 0.2[2]
Compound 8a HeLa (Cervical)-1.3 ± 0.14[3]
Compound 8a U87 (Glioblastoma)-2.1 ± 0.23[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from established methods for assessing the effect of small molecules on tubulin polymerization.[4][5]

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., from porcine brain) at a concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a GTP stock solution (100 mM).

    • Prepare a DAPI (4′,6-diamidino-2-phenylindole) solution to monitor polymerization.

    • Prepare the test compound (this compound) and a reference inhibitor (e.g., combretastatin A-4) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution.

    • Add the test compound or reference inhibitor to the respective wells.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and DAPI.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 90 minutes) using a fluorometer with appropriate excitation and emission wavelengths for DAPI.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

G A This compound (or derivative) B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G A Mitochondrial Stress (Induced by Cell Cycle Arrest) B Cytochrome c Release A->B D Apoptosome Formation B->D C Apaf-1 C->D F Active Caspase-9 D->F activates E Pro-caspase-9 E->D H Active Caspase-3 F->H activates G Pro-caspase-3 G->H I Cleavage of Cellular Substrates H->I J Apoptosis I->J G A Cell Membrane Phospholipids C Arachidonic Acid A->C cleaved by B Phospholipase A2 E Prostaglandin G2 (PGG2) C->E converted by D COX-2 F Prostaglandin H2 (PGH2) E->F G Prostaglandins (PGE2, etc.) F->G H Inflammation, Pain, Fever G->H mediate I This compound (or derivative) I->D Inhibits G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis and Characterization B Enzyme Inhibition Assays (AChE, BuChE, MAO-B) A->B C Receptor Binding/Functional Assays (e.g., AMPA receptors) A->C D Cell-Based Neuroprotection Assays (e.g., against oxidative stress) A->D H Lead Compound Identification E Animal Models of Neurodegenerative Disease D->E F Behavioral Tests E->F G Histopathological Analysis E->G

References

An In-depth Technical Guide to the Pharmacology of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of the heterocyclic compound 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. While direct pharmacological data for this specific molecule is limited in publicly available literature, this document consolidates information on its synthesis, physicochemical properties, and potential therapeutic activities based on extensive research into structurally related thiazole-acetamide derivatives. The thiazole-acetamide scaffold is a well-established pharmacophore, with analogs exhibiting a broad range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. This guide presents available quantitative data for these analogs in structured tables, details relevant experimental protocols for assessing these biological activities, and provides visualizations of experimental workflows and a key signaling pathway to aid in understanding the potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

The thiazole ring is a fundamental five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is present in numerous biologically active compounds and approved pharmaceutical agents. The incorporation of an acetamide functional group at the 2-position of the thiazole ring gives rise to the thiazole-acetamide scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold have been the subject of extensive research, revealing a wide array of pharmacological properties. This guide focuses on the specific derivative, this compound, providing a detailed investigation into its known characteristics and its potential pharmacology inferred from closely related analogs.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various synthetic routes, typically involving the reaction of 2-amino-4-methylthiazole with an appropriate acetylating agent. A general synthetic scheme is depicted below.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Amino-4-methylthiazole Product This compound Reactant1->Product Reactant2 Acetylating Agent (e.g., Acetyl chloride, Acetic anhydride) Reactant2->Product Solvent Solvent (e.g., Acetone, DCM) Solvent->Product Base Base (optional) (e.g., Triethylamine) Base->Product MTT_Assay cluster_setup Cell Culture and Treatment cluster_assay MTT Assay Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with varying concentrations of the test compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Readout Measure absorbance at 570 nm Add_Solubilizer->Readout Apoptosis_Pathway Compound Thiazole-acetamide Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis MES_Test cluster_prep Animal Preparation and Dosing cluster_seizure Seizure Induction and Observation Acclimatize Acclimatize animals Administer Administer test compound or vehicle Acclimatize->Administer Electrodes Apply corneal electrodes Administer->Electrodes Stimulate Deliver electrical stimulus Electrodes->Stimulate Observe Observe for tonic hindlimb extension Stimulate->Observe Endpoint Endpoint: Abolition of tonic hindlimb extension Observe->Endpoint NO_Assay cluster_cell_culture Cell Culture and Treatment cluster_measurement Nitrite Measurement Seed_Cells Seed RAW 264.7 macrophages Pretreat Pre-treat with test compound Seed_Cells->Pretreat Stimulate_LPS Stimulate with LPS Pretreat->Stimulate_LPS Collect_Supernatant Collect culture supernatant Stimulate_LPS->Collect_Supernatant Griess_Reaction Perform Griess reaction Collect_Supernatant->Griess_Reaction Read_Absorbance Measure absorbance at 540 nm Griess_Reaction->Read_Absorbance COX_Assay cluster_reaction_setup Reaction Setup cluster_reaction Enzymatic Reaction Prepare_Enzyme Prepare COX-1 or COX-2 enzyme Add_Inhibitor Add test compound Prepare_Enzyme->Add_Inhibitor Preincubate Pre-incubate Add_Inhibitor->Preincubate Add_Substrate Add arachidonic acid Preincubate->Add_Substrate Incubate_Reaction Incubate Add_Substrate->Incubate_Reaction Detection Detect prostaglandin production (e.g., ELISA, LC-MS/MS) Incubate_Reaction->Detection

An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)acetamide derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer properties.

Core Chemical Synthesis

The foundational step in the synthesis of this class of compounds is the preparation of the key intermediate, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide. This is typically achieved through the reaction of 2-amino-4-methylthiazole with chloroacetyl chloride.[1][2][3] Subsequent derivatization is then carried out by reacting this intermediate with various nucleophiles to generate a diverse library of analogues.

Synthesis of 2-amino-4-methylthiazole

A common method for the synthesis of 2-amino-4-methylthiazole involves the reaction of thiourea with chloroacetone.[4][5]

Experimental Protocol:

  • Suspend thiourea (1 mole) in water.

  • Add chloroacetone (1 mole) dropwise to the suspension with stirring. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for approximately two hours.

  • After cooling, add solid sodium hydroxide to the mixture with continuous stirring and cooling to induce the separation of an oily layer.

  • Separate the oily layer and extract the aqueous layer with a suitable solvent like ether.

  • Combine the organic phases, dry over anhydrous sodium hydroxide, and filter.

  • Remove the solvent by distillation, and purify the resulting oil by vacuum distillation to obtain 2-amino-4-methylthiazole.[5]

Synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide

This intermediate is synthesized by the acylation of 2-amino-4-methylthiazole with chloroacetyl chloride.[6]

Experimental Protocol:

  • Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable dry solvent such as chloroform or tetrahydrofuran (THF).

  • Add a base, such as potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.[2][7]

  • Cool the reaction mixture in an ice bath.

  • Add chloroacetyl chloride (1 to 1.01 equivalents) dropwise to the cooled solution while maintaining a low temperature (below 5°C).[7]

  • Stir the reaction mixture at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide.[7] The physicochemical properties of this compound are available from various chemical suppliers.[8][9]

Synthesis of Final Derivatives

The final this compound derivatives are synthesized by reacting the chloroacetamide intermediate with a variety of nucleophiles, such as substituted phenols, thiols, or amines.[2][10]

General Experimental Protocol:

  • Dissolve 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide (1 equivalent) and the desired nucleophile (1 equivalent) in a suitable solvent like acetone or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the final derivative.

Physicochemical Characterization: The synthesized compounds are typically characterized by various spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of key functional groups.[10]

  • IR Spectroscopy: To identify characteristic vibrational frequencies of functional groups like C=O (amide) and N-H.[10]

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.[11]

  • Elemental Analysis: To confirm the elemental composition of the final products.[11]

Biological Activity and Data Presentation

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of various analogues against common cancer cell lines.

Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of this compound Derivatives

Compound IDR-Group on AcetamideMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Derivative 1 4-Chlorophenylamino---[10]
Derivative 2 4-Bromophenylamino---[10]
Derivative 3 2-Nitrophenylamino---[10]
Analogue A Varies19.1315.6913.68[12]
Analogue B Varies58.13-57.47[13]
Analogue C Varies7.174.52.2[14]
Analogue D Varies1.651.65-[15]
Analogue E Varies3.57--[16]

Note: The specific structures of the R-groups for analogues A-E are detailed in the cited references. The IC₅₀ values are presented as reported in the literature and may have been determined under varying experimental conditions.

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[17][18][19][20] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, leading to a reduction in tumor-induced angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Thiazole_Derivative 2-(4-Methyl-1,3-thiazol-2-yl) acetamide Derivative Thiazole_Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis

VEGFR-2 signaling inhibition by thiazole derivatives.
Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[21] Thiazole-containing compounds have been shown to inhibit this pathway, often by targeting PI3K or mTOR kinases directly.[22][23][24] Inhibition of this pathway leads to decreased phosphorylation of downstream effectors like Akt and S6 kinase, ultimately resulting in cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole_Derivative 2-(4-Methyl-1,3-thiazol-2-yl) acetamide Derivative Thiazole_Derivative->PI3K Inhibits Thiazole_Derivative->mTORC1 Inhibits

PI3K/Akt/mTOR pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Thiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.[22][25]

Protocol:

  • Cell Treatment and Lysis: Treat cultured cancer cells with the test compound at various concentrations for a specified time. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, mTOR, S6K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol (General):

  • Reaction Setup: In a 96-well or 384-well plate, combine the purified kinase (e.g., VEGFR-2), a specific substrate (e.g., a peptide), and the test compound at various concentrations.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified duration.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or quantifying the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

This technical guide provides a foundational understanding of this compound derivatives for researchers in the field of drug discovery and development. The provided protocols and data serve as a starting point for further investigation into this promising class of compounds.

References

In Vitro Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that preliminary in vitro studies specifically investigating 2-(4-Methyl-1,3-thiazol-2-yl)acetamide are not extensively available in the public domain. This technical guide, therefore, summarizes the existing research on closely related thiazole acetamide derivatives to provide insights into potential areas of biological activity and guide future research endeavors.

While direct experimental data on the target compound is scarce, the broader class of thiazole-containing compounds has been the subject of numerous studies, revealing a wide range of biological activities. These activities include potential anticancer, antimicrobial, and enzyme inhibitory effects. This document will synthesize the available information on these related structures to build a foundational understanding.

Synthesis of Thiazole Acetamide Derivatives

The synthesis of thiazole acetamide derivatives is generally achieved through well-established chemical reactions. One common method involves the reaction of an appropriately substituted 2-aminothiazole with an acylating agent, such as an acetyl chloride or acetic anhydride. For instance, N-(thiazol-2-yl)acetamide has been synthesized by refluxing 2-aminothiazole with acetyl chloride in a suitable solvent like dry acetone[1]. Another approach involves the condensation of a phenylacetic acid derivative with a 2-aminothiazole in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC)[2][3].

A generalized workflow for the synthesis of such derivatives can be visualized as follows:

cluster_synthesis General Synthesis Workflow 2-Aminothiazole_Derivative 2-Aminothiazole Derivative Reaction Acylation Reaction 2-Aminothiazole_Derivative->Reaction Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Reaction Thiazole_Acetamide Thiazole Acetamide Derivative Reaction->Thiazole_Acetamide

Caption: Generalized synthetic workflow for thiazole acetamide derivatives.

Biological Activities of Related Thiazole Derivatives

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents. For example, a series of novel 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization.[4] Several of these compounds exhibited significant cytotoxic activity against various human cancer cell lines, with some showing greater potency than the reference compound combretastatin A-4.[4] The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis. For instance, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in breast cancer cell lines through the activation of caspases 3, 8, and 9.[5]

The general mechanism of apoptosis induction by some anticancer agents is depicted below:

cluster_apoptosis Simplified Apoptosis Induction Pathway Anticancer_Agent Anticancer Agent (e.g., Thiazole Derivative) Pro_caspases Pro-caspases Anticancer_Agent->Pro_caspases activates Activated_Caspases Activated Caspases (e.g., Caspase-3, 8, 9) Pro_caspases->Activated_Caspases cleavage Apoptosis Apoptosis Activated_Caspases->Apoptosis executes

Caption: Simplified signaling pathway of apoptosis induction.

Antimicrobial Activity

Thiazole-based compounds have also demonstrated promising antimicrobial properties. For instance, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their in vitro activity against various bacterial and fungal species.[6] Some of these compounds showed promising antimicrobial activity, suggesting their potential as lead compounds for the development of new antimicrobial agents.[6] The mechanism of action for some thiazole antimicrobials is thought to involve the disruption of the bacterial cell wall or inhibition of essential enzymes.[7]

Enzyme Inhibition

Certain thiazole acetamide derivatives have been investigated as inhibitors of specific enzymes. A study focused on 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease.[8] One of the synthesized analogs showed promising inhibitory activity against BACE-1, suggesting that the thiazole acetamide scaffold could be a starting point for the design of novel BACE-1 inhibitors.[8]

The general principle of enzyme inhibition can be illustrated as follows:

cluster_inhibition Enzyme Inhibition Workflow Enzyme Enzyme (e.g., BACE-1) Binding Binding Enzyme->Binding No_Product No Product Enzyme->No_Product inhibited Substrate Substrate Substrate->Binding Inhibitor Inhibitor (Thiazole Derivative) Inhibitor->Enzyme binds to Product Product Binding->Product catalysis

Caption: Conceptual workflow of enzyme inhibition.

Conclusion and Future Directions

While this guide provides a summary of the synthesis and biological activities of thiazole acetamide derivatives related to this compound, it is crucial to reiterate the absence of specific in vitro data for the target compound itself. The presented information, drawn from studies on analogous structures, suggests that this compound could potentially exhibit interesting biological properties, particularly in the areas of anticancer and antimicrobial research.

Future research should focus on the synthesis and subsequent in vitro evaluation of this compound. Key experiments would include:

  • Cytotoxicity assays against a panel of human cancer cell lines to determine its potential as an anticancer agent.

  • Antimicrobial susceptibility testing against a range of pathogenic bacteria and fungi.

  • Enzyme inhibition assays for relevant targets based on structural similarity to known inhibitors.

Such studies are essential to elucidate the specific biological profile of this compound and to determine its potential for further development as a therapeutic agent. Without such dedicated research, any discussion of its in vitro properties remains speculative and based on extrapolation from related compounds.

References

Methodological & Application

Application Notes: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in various biologically active molecules. The thiazole scaffold is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a detailed protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Chemical Structure

Chemical structure of this compound

Principle of the Method

The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the initial formation of the 4-methyl-thiazole ring, followed by the introduction of the acetamide functional group. The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring from an α-haloketone and a thioamide. Subsequent functional group manipulation allows for the formation of the desired acetamide side chain.

The protocol outlined below first describes the synthesis of the key intermediate, 2-amino-4-methylthiazole, via the Hantzsch reaction between chloroacetone and thiourea. The subsequent step details the conversion of this intermediate to the target compound, this compound, through a Sandmeyer-type reaction to introduce a cyanomethyl group, followed by hydrolysis.

Experimental Protocols

Materials and Equipment

  • Chloroacetone

  • Thiourea

  • Ethanol

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Hydrochloric acid

  • Sulfuric acid

  • Sodium hydroxide

  • Dichloromethane

  • Sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is based on the well-established Hantzsch thiazole synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (0.1 mol) in 100 mL of ethanol.

  • Addition of α-Haloketone: To the stirred solution, add chloroacetone (0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-methylthiazole as a solid.

Protocol 2: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile

This step involves a Sandmeyer-type reaction to introduce the acetonitrile group.

  • Diazotization: In a 250 mL beaker, dissolve 2-amino-4-methylthiazole (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (0.055 mol) in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Cyanation: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (0.06 mol) and sodium cyanide (0.12 mol) in 100 mL of water. Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour.

  • Work-up and Extraction: Cool the reaction mixture and extract with dichloromethane (3 x 75 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile can be purified by column chromatography.

Protocol 3: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to the amide.

  • Hydrolysis: In a 100 mL round-bottom flask, mix 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (0.03 mol) with 30 mL of concentrated sulfuric acid.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure this compound.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State Melting Point (°C)
2-Amino-4-methylthiazoleC₄H₆N₂S114.1780-90Solid44-45
2-(4-Methyl-1,3-thiazol-2-yl)acetonitrileC₆H₆N₂S138.1960-70OilN/A
This compoundC₆H₈N₂OS156.2170-80Solid135-137

Visualization of Experimental Workflow

Synthesis_Workflow Thiourea Thiourea Step1 Protocol 1: Hantzsch Thiazole Synthesis Thiourea->Step1 Chloroacetone Chloroacetone Chloroacetone->Step1 Intermediate1 2-Amino-4-methylthiazole Step1->Intermediate1 Yield: 80-90% Step2 Protocol 2: Sandmeyer Reaction Intermediate1->Step2 NaNO2_HCl NaNO2, HCl NaNO2_HCl->Step2 CuCN_NaCN CuCN, NaCN CuCN_NaCN->Step2 Intermediate2 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile Step2->Intermediate2 Yield: 60-70% Step3 Protocol 3: Nitrile Hydrolysis Intermediate2->Step3 H2SO4 Conc. H2SO4 H2SO4->Step3 FinalProduct This compound Step3->FinalProduct Yield: 70-80%

Caption: Synthetic pathway for this compound.

Application Note: NMR Characterization of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The note includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols, and visual aids to facilitate understanding of the structure-spectrum correlations.

Introduction

This compound is a molecule featuring a thiazole ring, a common scaffold in pharmacologically active compounds. Thiazole derivatives are known to exhibit a wide range of biological activities. Accurate structural elucidation and characterization are crucial for quality control, understanding structure-activity relationships, and regulatory submissions. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of such organic molecules in solution. This note outlines the expected ¹H and ¹³C NMR spectral features of the title compound and provides standardized protocols for data acquisition.

Predicted NMR Spectroscopic Data

The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds and established chemical shift principles. The thiazole ring is known to be aromatic, which influences the chemical shifts of its constituent and attached protons and carbons[1]. The chemical shifts of amide protons are highly dependent on solvent, temperature, and concentration[2][3][4].

Predicted ¹H NMR Data

The expected proton NMR chemical shifts for this compound are summarized in Table 1. The spectrum is predicted for a standard deuterated solvent such as DMSO-d₆, which is capable of hydrogen bonding and often results in sharper signals for exchangeable protons compared to solvents like CDCl₃[2][3].

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.0br s2H-NH₂
~7.20s1HH-5 (thiazole)
~3.85s2H-CH₂-
~2.35s3H4-CH₃ (thiazole)

br s = broad singlet, s = singlet

Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts are presented in Table 2. These predictions are based on typical chemical shift ranges for carbons in similar electronic environments[5][6].

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170.5C=O (amide)
~165.0C-2 (thiazole)
~150.0C-4 (thiazole)
~115.0C-5 (thiazole)
~35.0-CH₂-
~17.04-CH₃ (thiazole)

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weigh approximately 5-10 mg of solid this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H NMR Data Acquisition (400 MHz Spectrometer)
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16 to 64 (depending on sample concentration).

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: ~4 s.

  • Spectral Width: -2 to 12 ppm.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR Data Acquisition (100 MHz Spectrometer)
  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: ~1-2 s.

  • Spectral Width: -10 to 200 ppm.

  • Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Visualization of Workflow and Structural Correlations

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the correlation between the molecule's structure and its predicted NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing integration Integration & Peak Picking referencing->integration analysis Structural Assignment integration->analysis

Caption: Experimental workflow for NMR characterization.

structure_spectrum_correlation cluster_structure Chemical Structure cluster_h1_nmr Predicted ¹H NMR Signals cluster_c13_nmr Predicted ¹³C NMR Signals mol_structure H5 H-5: ~7.20 ppm (s, 1H) CH3 4-CH₃: ~2.35 ppm (s, 3H) CH2 -CH₂-: ~3.85 ppm (s, 2H) NH2 -NH₂: ~7.5-7.0 ppm (br s, 2H) C2 C-2: ~165.0 ppm C4 C-4: ~150.0 ppm C5 C-5: ~115.0 ppm C_CH3 4-CH₃: ~17.0 ppm C_CH2 -CH₂-: ~35.0 ppm C_O C=O: ~170.5 ppm p_H5->H5 p_CH3->CH3 p_CH2->CH2 p_NH2->NH2 p_C2->C2 p_C4->C4 p_C5->C5 p_C_CH3->C_CH3 p_C_CH2->C_CH2 p_C_O->C_O

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the mass spectrometry analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a compound of interest in pharmaceutical research. The following sections outline the predicted fragmentation patterns, a quantitative data summary, and comprehensive experimental protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectral Fragmentation

The mass spectral analysis of this compound (Molecular Formula: C₆H₈N₂OS, Molecular Weight: 156.04 g/mol ) is expected to yield characteristic fragment ions under electrospray ionization (ESI) in positive mode. The protonated molecule [M+H]⁺ will have a theoretical m/z of 157.0484. The fragmentation is predicted to occur primarily at the amide linkage and within the thiazole ring structure.

Based on the known fragmentation patterns of thiazole derivatives and acetamide-containing compounds, a plausible fragmentation pathway is proposed. The primary cleavage is anticipated to be the loss of the acetamide group, followed by fragmentation of the thiazole ring.

Table 1: Predicted Quantitative Data for Mass Spectrometry Analysis of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossPredicted Relative Abundance
157.0484114.0219C₂H₃NO (Acetamide)High
157.048498.0273C₂H₃NO + NH₂Moderate
157.048471.0113C₃H₄N₂O (Side Chain)Moderate
114.021986.0267C₂H₂Moderate to Low
114.021972.9984CH₃CNLow

Experimental Protocols

This section provides detailed methodologies for the sample preparation and LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation from Biological Matrices (Plasma)

This protocol describes a solid-phase extraction (SPE) method for the efficient cleanup and concentration of the analyte from plasma samples.

Materials:

  • Human plasma

  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw plasma samples to room temperature. Spike 500 µL of plasma with the internal standard solution.

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see Protocol 2).

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an ESI source

LC Parameters:

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: 157.0 > 114.0 (Quantifier), 157.0 > 98.0 (Qualifier)

    • Internal Standard: (Specific transitions for the chosen IS)

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow.

Fragmentation_Pathway M [M+H]⁺ m/z = 157.0484 F1 [M+H - C₂H₃NO]⁺ m/z = 114.0219 M->F1 - C₂H₃NO F2 [M+H - C₂H₃NO - NH₂]⁺ m/z = 98.0273 M->F2 - C₂H₅N₂O F3 [M+H - C₃H₄N₂O]⁺ m/z = 71.0113 M->F3 - C₃H₂NS

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Evaporation SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the analysis of this compound.

Application Notes and Protocols for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole derivatives represent a significant class of heterocyclic compounds extensively explored in medicinal chemistry for their therapeutic potential. Among these, 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and its analogues have emerged as promising scaffolds for the development of novel anticancer agents.[1] These compounds have demonstrated considerable cytotoxic activity against a range of human cancer cell lines, often by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2][3][4][5] This document provides detailed application notes and experimental protocols for the evaluation of this compound and its derivatives in anticancer assays.

Mechanism of Action

Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell cycle progression.

Apoptosis Induction: A key mechanism of action for this class of compounds is the induction of apoptosis.[1][6] Studies have shown that these derivatives can activate key executioner caspases, such as Caspase-3, which are crucial for the apoptotic pathway.[1][3] The apoptotic process is further mediated by the regulation of the Bcl-2 family of proteins, with some derivatives causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[7] This shifts the cellular balance towards programmed cell death. Some derivatives have also been shown to induce apoptosis through the intrinsic pathway.[8][9]

Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[4][5] Depending on the specific derivative and cancer cell line, arrest can occur at different phases of the cell cycle, notably the G1 or G2/M phases.[4][10][11] This prevents the cancer cells from dividing and growing.

Other Mechanisms: Some derivatives of the thiazole scaffold have been found to inhibit tubulin polymerization, a critical process for cell division, with potency comparable to established agents like combretastatin A-4.[7] Furthermore, certain thiazole-containing compounds have shown inhibitory activity against protein kinases such as EGFR and VEGFR-2, which are often dysregulated in cancer.[12]

Data Presentation: Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various derivatives of the this compound scaffold against several human cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 10aPC-3 (Prostate)7 ± 0.6Doxorubicin>10
Sorafenib12 ± 0.9
MCF-7 (Breast)4 ± 0.2Doxorubicin4 ± 0.2
Sorafenib7 ± 0.3
Compound 10oMDAMB-231 (Pancreatic)3 ± 0.2Doxorubicin3 ± 0.2
Sorafenib8 ± 0.5
HCT-116 (Colon)5 ± 0.3Doxorubicin5 ± 0.3
MCF-7 (Breast)6 ± 0.4Doxorubicin6 ± 0.4
Compound 5bMCF-7 (Breast)0.2 ± 0.01--
Compound 5kMDA-MB-468 (Breast)0.6 ± 0.04--
Compound 5gPC-12 (Pheochromocytoma)0.43 ± 0.06--
Thiazolo-[2,3-b] quinazolin-6-one derivativeA549 (Lung)0.35--
HT-29 (Colon)0.073--
MDA-MB-231 (Breast)3.10--

Note: The specific substitutions on the core scaffold for each compound derivative can be found in the cited literature.[7][8][9][13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, U87, MCF-7, HepG2)[1][14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Plating: Seed human cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well.[1]

  • Incubation: Incubate the plates overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • 70% ethanol (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[3]

Materials:

  • Cancer cells treated with the test compound

  • Caspase-3 colorimetric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells as previously described. Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Visualizations

Signaling Pathway

anticancer_pathway Thiazole This compound Derivative Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Thiazole->Bax Upregulates CellCycle Cell Cycle Progression Thiazole->CellCycle Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Mitochondria Mitochondrial Permeability Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_Arrest G1 Arrest CellCycle->G1_Arrest CellCycle->G2M_Arrest

Caption: Proposed mechanism of anticancer action for thiazole derivatives.

Experimental Workflow

experimental_workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding (96-well & 6-well plates) start->culture treatment Treat with this compound Derivative (Varying Concentrations) culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle caspase Caspase-3 Activity Assay ic50->caspase flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry data_analysis Data Analysis and Interpretation caspase->data_analysis flow_cytometry->data_analysis

Caption: Workflow for evaluating the anticancer effects of thiazole derivatives.

References

Application of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients suffer from refractory epilepsy, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to impart a wide range of biological activities, including anticonvulsant properties. Thiazole-containing compounds are being actively investigated as potential AEDs. This document provides a detailed overview of the application of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and related thiazole derivatives in anticonvulsant research, including experimental protocols for their evaluation and a summary of relevant preclinical data. While specific quantitative data for this compound is not extensively available in the public domain, the methodologies and comparative data presented herein provide a valuable framework for its investigation.

Data Presentation: Anticonvulsant Activity of Thiazole Derivatives

The following table summarizes the anticonvulsant activity and neurotoxicity of various thiazole derivatives as reported in the literature. This data provides a comparative landscape for evaluating novel compounds like this compound.

Compound Name/CodeAnticonvulsant TestED₅₀ (mg/kg)Neurotoxicity TestTD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Compound 4g (a 1,2,4-triazol-3-one derivative)MES23.7Rotarod284.012.0[1]
scPTZ18.9Rotarod284.015.0[1]
Compound 20 (a N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative)MES (rat, p.o.)52.30Rotarod (rat, p.o.)>500>9.56[2]
Phenytoin (Reference Drug)MES (rat, p.o.)28.10Rotarod (rat, p.o.)>100>3.6[2]
Valproic Acid (Reference Drug)MES (rat, p.o.)485Rotarod (rat, p.o.)7841.6[2]
scPTZ (rat, p.o.)646Rotarod (rat, p.o.)7841.2[2]
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) MES (i.p.)Active at 100 mg/kgRotarod--[2]

Experimental Protocols

Detailed methodologies for the key preclinical screening assays for anticonvulsant activity and neurotoxicity are provided below. These protocols are standard in the field and are recommended for the evaluation of this compound.

Protocol 1: Maximal Electroshock (MES) Seizure Test

Objective: To identify compounds that prevent the spread of seizures. This model is considered predictive of efficacy against generalized tonic-clonic seizures.[3]

Apparatus:

  • An electroshock apparatus capable of delivering a constant current.

  • Corneal electrodes.

  • Saline solution (0.9% NaCl).

Animals:

  • Male albino mice (20-25 g) or rats (100-150 g).

  • Animals should be acclimatized for at least one week before the experiment.

Procedure:

  • Administer the test compound, this compound, intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group should receive the vehicle alone.

  • At the time of peak effect (predetermined, typically 30-60 minutes post-i.p. administration), apply a drop of saline solution to the eyes of the animal.

  • Deliver a supramaximal electrical stimulus through the corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).[3]

  • Observe the animal for the presence or absence of a tonic hind limb extension seizure. The abolition of the hind limb tonic extensor component is the endpoint.[3]

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.[4][5][6]

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To identify compounds that elevate the seizure threshold. This model is predictive of efficacy against absence and myoclonic seizures.[3]

Apparatus:

  • Syringes and needles for subcutaneous injection.

  • Observation chambers.

Animals:

  • Male albino mice (18-25 g).

Procedure:

  • Administer the test compound, this compound, at various doses to different groups of animals (i.p. or p.o.). Include a vehicle control group.

  • At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Place the animals in individual observation chambers and observe for 30 minutes.

  • The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.

  • The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.

Protocol 3: Rotorod Neurotoxicity Test

Objective: To assess motor coordination and identify potential neurological deficits or sedative effects of the test compound.

Apparatus:

  • A rotorod treadmill for mice.

Animals:

  • Male albino mice (20-25 g).

Procedure:

  • Train the mice to stay on the rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials before administering the compound. Only mice that successfully complete the training are used.

  • Administer the test compound, this compound, at various doses.

  • At the time of peak effect, place the mice back on the rotating rod.

  • Record the number of animals that fall off the rod within the test period (e.g., 1 minute).

  • The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Mandatory Visualizations

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Pharmacological Screening cluster_evaluation Data Analysis & Evaluation synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS, Elemental Analysis) synthesis->purification mes_test Maximal Electroshock (MES) Test purification->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test purification->scptz_test neurotox Neurotoxicity (Rotorod Test) purification->neurotox ed50_calc Calculate ED₅₀ (MES & scPTZ) mes_test->ed50_calc scptz_test->ed50_calc td50_calc Calculate TD₅₀ (Neurotoxicity) neurotox->td50_calc pi_calc Determine Protective Index (PI) PI = TD₅₀ / ED₅₀ ed50_calc->pi_calc td50_calc->pi_calc conclusion Lead Compound Identification pi_calc->conclusion

Caption: Workflow for anticonvulsant drug screening.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gaba_synthesis GABA Synthesis (via GAD) glutamate->gaba_synthesis gaba_vesicle GABA Vesicle gaba_synthesis->gaba_vesicle gaba_release GABA Release gaba_vesicle->gaba_release gaba_receptor GABA-A Receptor (Cl⁻ Channel) cl_influx Cl⁻ Influx hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability Leads to cl_influx->hyperpolarization gaba_release->gaba_receptor GABA Binding thiazole_acetamide Thiazole Acetamide Derivative thiazole_acetamide->gaba_receptor Potential Positive Allosteric Modulation

Caption: Hypothetical GABAergic signaling pathway modulation.

References

Application Notes and Protocols for MTT Assay with 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is foundational in drug discovery and toxicology studies for screening the effects of chemical compounds on cultured cells. These application notes provide a detailed protocol for performing an MTT assay to evaluate the cytotoxic potential of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a thiazole derivative of interest in pharmaceutical research.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[2] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]

Data Presentation

The following tables present representative data on the cytotoxic activity of various thiazole derivatives in different human cancer cell lines, as determined by the MTT assay. This data is intended to provide a comparative context for the evaluation of this compound.

Table 1: Representative IC₅₀ Values of Thiazole Derivatives in Human Cancer Cell Lines

Compound ClassCell LineIC₅₀ (µM)
Phthalimide-Thiazole DerivativeMCF-7 (Breast)0.2 ± 0.01
Phthalimide-Thiazole DerivativeMDA-MB-468 (Breast)0.6 ± 0.04
Phthalimide-Thiazole DerivativePC-12 (Pheochromocytoma)0.43 ± 0.06
Imidazo[2,1-b]thiazole AcetamideMDA-MB-231 (Breast)1.4
Imidazo[2,1-b]thiazole AcetamideHepG2 (Liver)22.6

Note: The data in this table is derived from published studies on structurally related compounds and serves as an illustrative example. Actual IC₅₀ values for this compound must be determined experimentally.

Table 2: Example of Raw Absorbance Data and Calculated Cell Viability

Concentration of Test Compound (µM)Replicate 1 (Absorbance at 570 nm)Replicate 2 (Absorbance at 570 nm)Replicate 3 (Absorbance at 570 nm)Average Absorbance% Cell Viability
0 (Vehicle Control)1.2541.2881.2711.271100.0
11.1031.1251.0981.10987.2
50.8520.8790.8650.86568.1
100.6310.6550.6420.64350.6
250.3150.3280.3210.32125.3
500.1580.1650.1610.16112.7
1000.0820.0890.0850.0856.7

% Cell Viability = (Average Absorbance of Treated Cells / Average Absorbance of Vehicle Control) x 100

Experimental Protocols

This section provides a detailed methodology for conducting an MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents
  • This compound

  • Human cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO₂)

Preparation of Reagents
  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared. Based on the solubility of a structurally similar compound, acetazolamide, a concentration of up to 15 mg/mL in DMSO should be achievable.[3] Store the stock solution at -20°C.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex thoroughly to dissolve. Sterilize the solution by passing it through a 0.22 µm filter. Store the MTT solution protected from light at 4°C for up to one month.

  • Solubilization Solution: Use 100% DMSO to dissolve the formazan crystals.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h Incubate for 24 hours (Cell Attachment) cell_seeding->incubation_24h compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound dilutions compound_prep->treatment incubation_24h->treatment incubation_48h Incubate for 48-72 hours treatment->incubation_48h add_mtt Add MTT solution to each well incubation_48h->add_mtt incubation_4h Incubate for 2-4 hours (Formazan formation) add_mtt->incubation_4h add_dmso Add DMSO to dissolve formazan incubation_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells for vehicle control (cells treated with DMSO at the same final concentration as the highest compound concentration) and blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Add 100 µL of medium with the corresponding concentration of DMSO to the vehicle control wells.

    • Add 100 µL of fresh medium to the blank wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well, including controls and blanks.

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background noise.

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage of Cell Viability:

    • The percentage of cell viability is calculated using the following formula:

  • Determine the IC₅₀ Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Diagram

While the specific signaling pathway for this compound is not yet elucidated, many thiazole derivatives are known to induce apoptosis. The following diagram illustrates a general postulated pathway for thiazole-induced apoptosis.

Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros Stress Induction mmp ↓ Mitochondrial Membrane Potential ros->mmp cas9 Caspase-9 Activation mmp->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated apoptosis induction pathway.

Important Considerations and Troubleshooting

  • Compound Solubility: Ensure that this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.

  • DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.5%) as it can be toxic to cells at higher concentrations. Always include a vehicle control with the same DMSO concentration as the test wells.

  • Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a non-linear response. Optimize the cell number for each cell line to ensure they are in the exponential growth phase during the assay.

  • MTT Incubation Time: The optimal incubation time for formazan formation can vary between cell lines. It is advisable to perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the optimal incubation time.

  • Interference with MTT Assay: Some compounds can chemically reduce MTT or interfere with the absorbance reading. To test for this, include control wells with the compound and MTT in the medium but without cells. Thiazole-containing compounds with free thiol groups have been reported to interfere with the MTT assay; however, the structure of this compound does not contain a free thiol.

  • Incomplete Solubilization: Ensure that the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization will lead to inaccurate results. If necessary, increase the incubation time with the solubilization solution or gently agitate the plate.

References

Application Notes and Protocols: Urease Inhibition Assay for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in conditions such as peptic ulcers and infectious urinary stones.[1][3] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to significant nitrogen loss and environmental pollution.[1][4][5] Consequently, the identification and characterization of potent urease inhibitors are of significant interest in both medicine and agriculture.[1] This document provides a detailed protocol for the in vitro urease inhibition assay of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a compound of interest for potential urease inhibitory activity. The assay is based on the widely used Berthelot (indophenol) method, which quantifies the ammonia produced from the enzymatic breakdown of urea.[1][6][7]

Principle of the Assay

The urease inhibition assay protocol described here is a colorimetric method performed in a 96-well plate format. The enzymatic reaction involves the hydrolysis of urea by urease to produce ammonia. The amount of ammonia generated is then quantified using the Berthelot reaction.[1][7] In this reaction, ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[1][8] The intensity of the color, which is directly proportional to the ammonia concentration, is measured spectrophotometrically at a wavelength between 625 and 670 nm.[1] The inhibitory activity of this compound is determined by measuring the reduction in ammonia production in the presence of the compound compared to a control without the inhibitor.

Experimental Protocols

Materials and Reagents

  • Jack Bean Urease (e.g., Sigma-Aldrich)

  • Urea (Analytical grade)

  • This compound (Test Compound)

  • Thiourea (Standard Inhibitor)

  • Phosphate buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Phenol-nitroprusside solution (Reagent A): Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of deionized water.

  • Alkaline hypochlorite solution (Reagent B): Dissolve 0.5 g of sodium hydroxide and 0.84 mL of 5% sodium hypochlorite solution in 100 mL of deionized water.

  • 96-well microplate

  • Microplate reader

  • Incubator

  • Multichannel pipettes

Solution Preparation

  • Urease Enzyme Solution: Prepare a stock solution of Jack Bean Urease in 50 mM phosphate buffer (pH 7.4). The final concentration in the assay well should be optimized for a linear reaction rate. A typical starting concentration is 1 U/mL.

  • Urea Substrate Solution: Prepare a 100 mM solution of urea in 50 mM phosphate buffer (pH 7.4).

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Standard Inhibitor Stock Solution: Prepare a 10 mM stock solution of thiourea in DMSO.

  • Working Solutions: Prepare serial dilutions of the test compound and standard inhibitor in 50 mM phosphate buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in all wells should be kept constant and should not exceed 1%.

Assay Procedure (96-Well Plate Format)

  • Assay Plate Setup:

    • Blank: 170 µL of phosphate buffer.

    • Negative Control (100% enzyme activity): 20 µL of phosphate buffer + 20 µL of urease solution + 130 µL of phosphate buffer.

    • Test Compound Wells: 20 µL of varying concentrations of this compound + 20 µL of urease solution + 130 µL of phosphate buffer.

    • Standard Inhibitor Wells: 20 µL of varying concentrations of thiourea + 20 µL of urease solution + 130 µL of phosphate buffer.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Enzymatic Reaction Initiation: Add 30 µL of 100 mM urea solution to all wells except the blank. The total reaction volume is 200 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development (Berthelot Reaction):

    • Stop the enzymatic reaction by adding 40 µL of Reagent A (phenol-nitroprusside solution) to each well.

    • Add 40 µL of Reagent B (alkaline hypochlorite solution) to each well.

    • Incubate the plate at 37°C for 20 minutes to allow for color development.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.

Data Analysis

The percentage of urease inhibition is calculated using the following formula:

% Inhibition = [1 - (ODtest - ODblank) / (ODcontrol - ODblank)] x 100

Where:

  • ODtest is the absorbance of the well containing the test compound.

  • ODcontrol is the absorbance of the well with no inhibitor (negative control).

  • ODblank is the absorbance of the blank well.

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Urease Inhibitory Activity of this compound and Standard Inhibitor

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound115.2 ± 1.8
535.8 ± 2.5
1052.1 ± 3.19.5 ± 0.7
2578.4 ± 4.2
5091.3 ± 2.9
Thiourea (Standard)518.9 ± 2.1
1038.2 ± 3.0
2049.5 ± 2.821.2 ± 1.5
4070.1 ± 3.5
8085.6 ± 2.4

Data are presented as mean ± standard deviation (n=3). IC50 values are calculated from dose-response curves.

Mandatory Visualization

Urease_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Urease Enzyme - Urea Substrate - Test Compound - Standard Inhibitor - Buffers Plate_Setup Prepare 96-Well Plate: - Add Controls - Add Test Compound - Add Standard Inhibitor Reagents->Plate_Setup Add_Enzyme Add Urease Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Urea Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Berthelot_A Add Reagent A (Phenol-Nitroprusside) Incubate->Add_Berthelot_A Add_Berthelot_B Add Reagent B (Alkaline Hypochlorite) Add_Berthelot_A->Add_Berthelot_B Color_Development Incubate for Color Development Add_Berthelot_B->Color_Development Read_Absorbance Read Absorbance at 630 nm Color_Development->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for the in vitro urease inhibition assay.

Urease_Inhibition_Mechanism cluster_reaction Urease Catalyzed Reaction cluster_inhibition Inhibition Mechanism Urea Urea (Substrate) Urease_Active Urease (Active Enzyme) Urea->Urease_Active Binds to Active Site Products Ammonia + Carbon Dioxide Urease_Active->Products Hydrolysis Urease_Inhibited Urease (Inhibited Enzyme) Inhibitor This compound (Inhibitor) Inhibitor->Urease_Active Binds to Enzyme No_Reaction No Reaction Urease_Inhibited->No_Reaction Urea_Inhib Urea Urea_Inhib->Urease_Inhibited Binding Blocked

Caption: Proposed mechanism of urease inhibition.

References

Application Notes and Protocols for In Vitro Evaluation of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4][5] These application notes provide detailed protocols for establishing in vitro models to characterize the biological activity of this compound. The following sections outline experimental workflows, cell-based assays, and potential signaling pathways for investigation.

Experimental Workflow

The overall workflow for the in vitro evaluation of this compound is depicted below. This workflow encompasses initial cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Functional Assays A Compound Preparation (Stock Solution) C Cytotoxicity Assay (MTT/XTT) A->C B Cell Line Selection (e.g., Cancer, Immune cells) B->C H Anti-inflammatory Assay (NO/Cytokine Measurement) B->H I Antioxidant Assay (DPPH/ROS Measurement) B->I D Apoptosis Assays (Annexin V/PI) C->D If cytotoxic E Cell Cycle Analysis C->E If cytotoxic F Western Blot (Protein Expression) D->F E->F G qPCR (Gene Expression) F->G

Caption: Overall experimental workflow for in vitro testing.

Section 1: Cytotoxicity Evaluation

A primary step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of living cells.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[6]

    • Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation: Hypothetical IC50 Values

Cell LineCompoundIC50 (µM)
MCF-7This compound15.2 ± 1.8
HepG2This compound25.5 ± 2.3
Doxorubicin0.8 ± 0.1
Doxorubicin1.2 ± 0.2

Section 2: Apoptosis Induction

To determine if the observed cytotoxicity is due to apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining can be employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add 400 µL of Annexin V binding buffer to each sample.

    • Analyze the cells by flow cytometry within one hour of staining.

Data Presentation: Hypothetical Apoptosis Data

TreatmentQuadrantPercentage of Cells
ControlQ1 (Necrotic)1.2%
Q2 (Late Apoptotic)2.5%
Q3 (Viable)95.1%
Q4 (Early Apoptotic)1.2%
Compound (IC50)Q1 (Necrotic)3.1%
Q2 (Late Apoptotic)15.8%
Q3 (Viable)60.5%
Q4 (Early Apoptotic)20.6%
Compound (2x IC50)Q1 (Necrotic)5.7%
Q2 (Late Apoptotic)28.4%
Q3 (Viable)35.2%
Q4 (Early Apoptotic)30.7%

Section 3: Anti-inflammatory Activity

Thiazole derivatives have been reported to possess anti-inflammatory properties.[3] The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Data Presentation: Hypothetical NO Inhibition Data

Compound Concentration (µM)NO Production (% of LPS control)
0 (LPS only)100%
185.2%
562.5%
1045.8%
2528.1%

Section 4: Potential Signaling Pathway

Based on the pro-apoptotic effects observed in many thiazole derivatives, a plausible mechanism of action for this compound could involve the induction of the intrinsic apoptosis pathway. This pathway is characterized by the activation of caspase-9 and caspase-3.[7]

G Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

To validate the involvement of this pathway, Western blot analysis can be performed to assess the expression levels of key proteins such as Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.

Protocol 4: Western Blot Analysis

  • Protein Extraction:

    • Treat cells with the compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

Data Presentation: Hypothetical Protein Expression Changes

ProteinTreatmentRelative Expression (Fold Change vs. Control)
Bcl-2Compound (IC50)0.6
BaxCompound (IC50)1.8
Cleaved Caspase-9Compound (IC50)2.5
Cleaved Caspase-3Compound (IC50)3.1

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The results from these assays will provide valuable insights into its potential as a therapeutic agent and guide further preclinical development.

References

Application Notes and Protocols for Screening 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental screening of 2-(4-methyl-1,3-thiazol-2-yl)acetamide derivatives, a promising class of compounds with diverse biological activities. The following protocols and data summaries are intended to facilitate the identification and characterization of lead compounds for further drug development.

Biological Activities and Targets

Derivatives of this compound have demonstrated a range of biological activities, primarily in the areas of oncology and neuroscience. Key molecular targets and cellular pathways implicated in their mechanism of action include:

  • Tubulin Polymerization: Inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • PI3K/AKT/mTOR Signaling Pathway: A critical pathway in cell proliferation, survival, and metabolism that is often dysregulated in cancer.

  • Receptor Tyrosine Kinases (RTKs): Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cell growth and angiogenesis.

  • Cholinesterases: Specifically, butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

Data Presentation: Biological Activity of Thiazole Derivatives

The following tables summarize the reported biological activities of various this compound and related thiazole derivatives.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound ClassTargetAssay TypeCell Line(s)IC50
2,4-disubstituted thiazole derivativesTubulin PolymerizationTubulin Polymerization Inhibition-2.00 ± 0.12 µM
Thiazole-2-acetamide derivativesTubulin PolymerizationAntiproliferative (MCF-7)Breast Cancer4 ± 0.2 µM
Thiazole-2-acetamide derivativesTubulin PolymerizationAntiproliferative (PC-3)Prostate Cancer7 ± 0.6 µM
Thiazole-based derivativesEGFR/VEGFR-2AntiproliferativeA-549 (Lung), MCF-7 (Breast)25 nM (A-549), 29 nM (MCF-7)
4-(methoxymethyl)thiazole derivativesPI3K/mTOR PathwayKinase Inhibition--

Table 2: Enzyme Inhibition Activity of Thiazole Derivatives

Compound ClassTarget EnzymeAssay TypeIC50
Substituted acetamide derivativesButyrylcholinesterase (BChE)Enzyme Inhibition3.94 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the screening of this compound derivatives.

High-Throughput Screening Workflow

The general workflow for screening a library of this compound derivatives involves a multi-stage process to identify and validate promising lead compounds.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Secondary & Orthogonal Assays cluster_3 Cell-Based Assays cluster_4 Lead Optimization Primary_Screening Single-Concentration Screening (e.g., 10 µM) Hit_Identification Identify Initial Hits (e.g., >50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Generate Dose-Response Curves Hit_Identification->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Secondary_Assays Confirm Activity in Orthogonal Assays IC50_Determination->Secondary_Assays Selectivity_Profiling Assess Selectivity Against Related Targets Secondary_Assays->Selectivity_Profiling Cell_Viability Cytotoxicity/Cell Viability (e.g., MTT Assay) Selectivity_Profiling->Cell_Viability Mechanism_of_Action Target Engagement & Pathway Analysis Cell_Viability->Mechanism_of_Action Lead_Optimization Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Studies

Experimental workflow for small molecule screening.

In Vitro Tubulin Polymerization Inhibition Assay

This assay identifies compounds that interfere with the formation of microtubules.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules. Inhibitors of this process will reduce the rate and extent of the fluorescence increase.[1]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye

  • Test compounds and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled microplate reader with fluorescence detection

Protocol:

  • Preparation of Reagents:

    • Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a polymerization buffer containing General Tubulin Buffer, 2 mM GTP, 30% glycerol, and the fluorescent reporter.

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.[1]

    • To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[1]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every minute for 60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to obtain polymerization curves.

    • Determine the rate of polymerization (slope of the linear phase) and the maximum fluorescence intensity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

PI3K/AKT/mTOR Signaling Pathway Analysis

This involves assessing the phosphorylation status of key proteins in the pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

PI3K/AKT/mTOR signaling pathway.

Protocol (Western Blotting):

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the phosphorylation status in treated cells to that of the vehicle control to determine the inhibitory effect of the compound.

EGFR and VEGFR-2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of compounds on the kinase activity of EGFR and VEGFR-2.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Survival_V Survival PI3K_AKT->Survival_V Proliferation Endothelial Cell Proliferation RAS_MAPK->Proliferation Migration Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability

VEGFR-2 signaling pathway.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in kinase activity due to an inhibitor results in a higher remaining ATP concentration, which is detected as a luminescent signal.[2]

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer

  • Test compounds and controls (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well, white, flat-bottom plates

  • Luminometer

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and controls in kinase buffer.

    • Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.

    • Dilute the kinase to the desired concentration in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound or control to the wells of a 96-well plate.

    • Add 2 µL of the diluted enzyme and 2 µL of the substrate/ATP mix.[3]

    • Incubate the plate at room temperature for 60 minutes.[3]

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[3]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Butyrylcholinesterase (BChE) Inhibition Assay

This assay is used to identify inhibitors of BChE.

Principle: The assay is based on the Ellman's method, where BChE hydrolyzes a substrate (e.g., butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to BChE activity.[4]

Materials:

  • Butyrylcholinesterase (BChE) enzyme

  • Butyrylthiocholine iodide (BTCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds and controls (e.g., Tacrine)

  • 96-well, clear, flat-bottom plates

  • Microplate reader with absorbance detection

Protocol:

  • Preparation of Reagents:

    • Prepare solutions of BChE, BTCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and controls in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of BChE solution, 65 µL of phosphate buffer, and 125 µL of DTNB solution to each well.[5]

    • Add 10 µL of the test compound or control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the BTCI substrate solution.[6]

    • Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Cell culture medium and supplements

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well, clear, flat-bottom plates

  • Microplate reader with absorbance detection

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes: Investigating the Cellular Effects of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] These compounds are known to modulate various cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[4][5] This document provides a comprehensive set of protocols to investigate the cellular and molecular effects of a specific thiazole derivative, 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, using established cell culture techniques. The following protocols are designed for researchers in cell biology and drug development to assess the compound's biological activity.

General Guidelines for Cell Culture

Established mammalian cell lines are fundamental for studying the in vitro effects of novel compounds. The choice of cell line should be guided by the research question. For anticancer studies, common choices include MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and MDA-MB-231 (metastatic breast cancer).[4][6]

  • Cell Line Maintenance: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). They are to be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[1] Cells should be passaged upon reaching 80-90% confluency to ensure optimal health and experimental reproducibility.[1]

  • Compound Preparation: A 10 mM stock solution of this compound should be prepared in dimethyl sulfoxide (DMSO).[1] This stock solution should be stored in aliquots at -20°C to maintain stability.[1] Working solutions are to be freshly prepared by diluting the stock solution in a complete culture medium to the desired final concentrations for each experiment. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).[1] Include a vehicle control (DMSO-treated) and a positive control (e.g., a known cytotoxic drug like cisplatin).[1] Incubate for 24, 48, or 72 hours.[2]

  • MTT Incubation: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.[1]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.[1] Treat the cells with this compound at its predetermined IC50 concentration for 24 hours.[2]

  • Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[2]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[2] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1][2]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Cell Viability Data for this compound

Cell LineTreatment Duration (h)IC50 (µM)
MCF-74815.2 ± 1.8
HepG24825.5 ± 2.3
A5494832.1 ± 3.1

Table 2: Hypothetical Apoptosis Analysis in MCF-7 Cells after 24h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
Compound (IC50)55.8 ± 3.522.4 ± 2.118.3 ± 1.93.5 ± 0.7

Visualizations

Diagrams created using Graphviz can illustrate experimental workflows and potential signaling pathways.

G cluster_workflow Experimental Workflow for In Vitro Evaluation cluster_assays A Cell Seeding (96-well or 6-well plates) B Overnight Incubation (Adherence) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (24, 48, or 72 hours) C->D E MTT Assay (Cell Viability) D->E F Annexin V/PI Staining (Apoptosis Assay) D->F G Cell Cycle Analysis D->G H Data Acquisition (Plate Reader / Flow Cytometer) E->H F->H G->H I Data Analysis (IC50, Apoptotic Population, Cell Cycle Distribution) H->I

Caption: Experimental workflow for in vitro evaluation.

G cluster_pathway Putative Thiazole-Induced Apoptotic Pathway Compound This compound Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A putative signaling pathway for thiazole-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Troubleshooting Guides

The synthesis of this compound is typically a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole intermediate, followed by an acylation reaction to introduce the acetamide group. This guide is structured to address potential issues in both stages.

Part 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

Issue: Low or No Yield of 2-Amino-4-methylthiazole

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC).[1] - Temperature: The reaction mixture should be heated to reflux. Insufficient temperature can lead to a sluggish or incomplete reaction.[1]
Side Reactions - Purity of Chloroacetone: Impurities in chloroacetone can lead to the formation of undesired side products. It is advisable to use freshly distilled chloroacetone.[1] - Reaction Conditions: Running the reaction under acidic conditions can sometimes lead to a mixture of isomers (2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles).[2] Maintaining neutral or slightly basic conditions during the initial condensation is generally preferred for this specific synthesis.
Poor Quality of Reagents - Thiourea: Use high-purity thiourea. - Solvents: Ensure solvents are of an appropriate grade and dry, if necessary, for the specific protocol being followed.
Difficult Product Isolation - Emulsion during Work-up: The addition of sodium hydroxide for neutralization can sometimes lead to the formation of an emulsion. To mitigate this, stir the mixture gently during basification and, if an emulsion persists, adding ice and water can help break it.[1] - Incomplete Extraction: The product can be extracted with a suitable organic solvent like ether. Ensure thorough extraction by performing it multiple times.[1]
Part 2: Acylation of 2-Amino-4-methylthiazole

Issue: Low Yield of this compound

Possible Cause Suggested Solution
Low Reactivity of 2-Amino-4-methylthiazole The amino group at the 2-position of the thiazole ring is less nucleophilic than a typical primary amine due to the electron-withdrawing nature of the heterocyclic ring. - Choice of Acylating Agent: Using a more reactive acylating agent, such as acetyl chloride or acetic anhydride, is often more effective than using acetic acid with a coupling agent. - Use of a Base: The addition of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl or acetic acid formed during the reaction, which would otherwise protonate the starting amine.
Formation of Side Products - Diacylation: Under harsh conditions or with a large excess of the acylating agent, diacylation (acylation on both the exocyclic nitrogen and the ring nitrogen) can occur. Use stoichiometric amounts of the acylating agent and control the reaction temperature. - Degradation: 2-aminothiazoles can be unstable under strongly acidic or basic conditions, especially at elevated temperatures. Maintain moderate reaction conditions.
Suboptimal Reaction Conditions - Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetone are generally suitable.[3] The presence of water can lead to the hydrolysis of the acylating agent. - Temperature: The reaction is often carried out at room temperature or with initial cooling to 0°C to control the exothermic reaction, followed by stirring at room temperature.
Purification Challenges - Removal of Base: Excess tertiary amine base can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution and brine.[4] - Purification Method: If the crude product is not pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2-amino-4-methylthiazole intermediate?

A1: The Hantzsch thiazole synthesis is the most widely used and classical method.[1] This involves the condensation reaction between chloroacetone and thiourea.[1]

Q2: My Hantzsch reaction is not starting or is very slow. What should I do?

A2: The reaction is exothermic and should start upon the addition of chloroacetone to the thiourea suspension.[1] If not, gentle warming can be applied to initiate the reaction. Ensure that the reagents are of good quality and the stirring is efficient.

Q3: I am getting a dark, tarry substance during the Hantzsch reaction. What is the cause?

A3: Polymerization of chloroacetone can lead to the formation of tars, especially in the presence of impurities or at excessively high temperatures. Using purified chloroacetone and controlling the initial exotherm can help minimize this.[1]

Q4: What are the best practices for the acylation of 2-amino-4-methylthiazole?

A4: For the acylation step, it is recommended to use an anhydrous solvent and a base to scavenge the acid produced. Adding the acylating agent (e.g., acetyl chloride) dropwise to a cooled solution of the amine and base can help control the reaction rate and minimize side product formation.

Q5: How can I improve the overall yield of the two-step synthesis?

A5: To improve the overall yield, focus on optimizing each step individually. For the Hantzsch synthesis, ensure complete reaction and efficient product isolation. For the acylation, use appropriate reagents and conditions to drive the reaction to completion while minimizing side reactions. Purification at each step is also critical to ensure the purity of the intermediates for the subsequent reaction.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Aminothiazole Derivatives

The following table summarizes the effect of different catalysts on the yield of 2-aminothiazole derivatives in Hantzsch-type syntheses, demonstrating the potential for yield improvement through catalyst selection.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Ca/4-MePy-IL@ZY-Fe₃O₄Acetophenone, Thiourea, TCCAEtOH8025 minHigh[5]
Silica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesEtOH/H₂O65Not Specified79-90[6]
Copper SilicateSubstituted phenacyl bromide, ThioureaEtOH78Not SpecifiedExcellent[7]
None (Solvent-Free)2-bromoacetophenones, ThioureaNoneMelting PointSeconds42-93[8][9]
Table 2: Effect of Solvent on the Yield of 2-Aminothiazoles

The choice of solvent can significantly impact the yield of the Hantzsch thiazole synthesis.

SolventTemperature (°C)Time (h)Yield (%)Reference
DMSO/H₂O (1:14)30Not Specified75[10]
EtOHRefluxNot SpecifiedGood[7]
WaterReflux270-75[1]
DMFNot SpecifiedNot SpecifiedLower[10]
MeCNNot SpecifiedNot SpecifiedLower[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole), freshly distilled

  • Water (200 mL)

  • Sodium hydroxide (200 g)

  • Ether

  • Anhydrous sodium hydroxide (for drying)

Procedure:

  • Suspend thiourea in water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for two hours.

  • Cool the reaction mixture and, while stirring, cautiously add solid sodium hydroxide with external cooling.

  • Separate the upper oily layer. Extract the aqueous layer three times with ether.

  • Combine the oil and the ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution to remove any tars.

  • Remove the ether by distillation.

  • Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole. (Yield: 70-75%).[1]

Protocol 2: Synthesis of this compound

This is a general procedure for the acylation of a 2-aminothiazole.

Materials:

  • 2-Amino-4-methylthiazole (1.14 g, 10 mmol)

  • Acetyl chloride (0.86 g, 11 mmol)

  • Triethylamine (1.5 mL, 11 mmol)

  • Anhydrous dichloromethane (DCM) (50 mL)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-amino-4-methylthiazole and triethylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Add acetyl chloride dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to yield pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Acylation Start Chloroacetone + Thiourea Reaction1 Reflux in Water Start->Reaction1 Workup1 Base Neutralization & Extraction Reaction1->Workup1 Intermediate 2-Amino-4-methylthiazole Workup1->Intermediate Reaction2 Reaction in DCM (0°C to RT) Intermediate->Reaction2 Reagent2 Acetyl Chloride + Triethylamine Reagent2->Reaction2 Workup2 Aqueous Work-up Reaction2->Workup2 Purification Recrystallization or Column Chromatography Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic cluster_hantzsch_issues Hantzsch Troubleshooting cluster_acylation_issues Acylation Troubleshooting Start Low Yield Observed CheckStep Which step has low yield? Start->CheckStep Hantzsch Hantzsch Synthesis (Step 1) CheckStep->Hantzsch Step 1 Acylation Acylation (Step 2) CheckStep->Acylation Step 2 H_Incomplete Incomplete Reaction? (Check TLC) Hantzsch->H_Incomplete H_SideProducts Side Products? (Check Purity) Hantzsch->H_SideProducts H_Isolation Isolation Issues? Hantzsch->H_Isolation A_Reactivity Low Amine Reactivity? Acylation->A_Reactivity A_SideProducts Side Products? (e.g., Diacylation) Acylation->A_SideProducts A_Conditions Suboptimal Conditions? Acylation->A_Conditions H_Sol1 Increase reaction time/temp H_Incomplete->H_Sol1 Yes H_Sol2 Purify reagents H_SideProducts->H_Sol2 Yes H_Sol3 Optimize work-up H_Isolation->H_Sol3 Yes A_Sol1 Use more reactive acylating agent A_Reactivity->A_Sol1 Yes A_Sol2 Control stoichiometry and temperature A_SideProducts->A_Sol2 Yes A_Sol3 Use anhydrous solvent and appropriate base A_Conditions->A_Sol3 Yes

Caption: Troubleshooting logic for improving synthesis yield.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous cell culture medium after adding it from a DMSO stock. What is causing this?

A1: This is a common issue for compounds with low aqueous solubility. While this compound may be soluble in a high-concentration organic solvent stock like DMSO, its solubility can dramatically decrease when diluted into an aqueous buffer or cell culture medium. This often leads to the compound precipitating out of solution, which can lead to inaccurate and unreliable experimental results.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?

A2: The tolerance of cell lines to DMSO can vary. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.

Q3: How can I determine the aqueous solubility of this compound?

A3: You can determine the kinetic or thermodynamic solubility of your compound. A simple method to estimate kinetic solubility is through serial dilution of a high-concentration DMSO stock into your aqueous buffer, followed by visual or instrumental assessment of precipitation. For more precise measurements, techniques like shake-flask for thermodynamic solubility followed by HPLC or UV-Vis spectroscopy are recommended.

Q4: Can changing the pH of my buffer improve the solubility of this compound?

A4: Adjusting the pH can be an effective strategy if the compound has ionizable groups.[1][2] The structure of this compound contains a thiazole ring and an acetamide group, which may have pKa values that allow for ionization at different pH levels. Experimenting with a pH range that is compatible with your assay system may help to improve its solubility.

Troubleshooting Guide: Enhancing Solubility

If you are encountering solubility issues with this compound, consider the following strategies, starting with the simplest and progressing to more complex formulations.

Strategy 1: Co-Solvent System Optimization

The most straightforward approach is to optimize the concentration of your co-solvent (e.g., DMSO, ethanol) or to use a combination of co-solvents.

Experimental Protocol: Co-Solvent Optimization

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Serially dilute the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium).

  • Visually inspect for precipitation immediately and after a set incubation time (e.g., 1-2 hours) at the experimental temperature.

  • Determine the highest concentration that remains in solution.

  • If solubility is still insufficient, consider using a combination of co-solvents. For example, prepare the stock in a mixture of DMSO and another biocompatible solvent like ethanol or polyethylene glycol (PEG).

  • Always include a vehicle control in your experiments with the same final concentration of the co-solvent(s) to account for any solvent-induced effects.

Strategy 2: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecule.[3][4]

Experimental Protocol: Surfactant-based Formulation

  • Select a biocompatible surfactant. Common choices for in vitro assays include Tween® 80 and Pluronic® F-68.

  • Prepare a stock solution of the surfactant in your experimental buffer (e.g., 10% w/v).

  • Prepare a high-concentration stock of this compound in DMSO.

  • Add the compound stock to the surfactant solution while vortexing to facilitate micelle formation.

  • Serially dilute the resulting solution in the experimental buffer to the desired final concentrations.

  • Important: Determine the critical micelle concentration (CMC) of the surfactant and the potential for cellular toxicity of the surfactant itself in your assay system.

Strategy 3: Particle Size Reduction

Reducing the particle size of a compound increases its surface area, which can enhance its dissolution rate.[3][5]

Experimental Protocol: Nanosuspension Preparation

  • Weigh out a precise amount of this compound.

  • Disperse the compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like PVP).

  • Reduce the particle size using methods such as sonication, high-pressure homogenization, or milling.[2][3]

  • Characterize the particle size of the resulting nanosuspension using techniques like dynamic light scattering (DLS).

  • Filter the nanosuspension through a sterile filter appropriate for your assay (e.g., 0.22 µm) if required.

Quantitative Data Summary

Solubilization Method Vehicle/Excipient Maximum Soluble Concentration (µM) in PBS (pH 7.4) Observations
Standard Dilution0.5% DMSO< 10Precipitation observed at ≥ 10 µM
Co-Solvent System0.5% DMSO / 1% Ethanol25Clear solution up to 25 µM
Surfactant Formulation0.1% Tween® 8050Stable micellar solution
Nanosuspension0.2% Pluronic® F-68> 100Stable colloidal dispersion

Visualizing Workflows and Mechanisms

To aid in understanding the experimental process and the underlying principles of solubility enhancement, the following diagrams are provided.

Caption: Troubleshooting workflow for addressing solubility issues.

micelle_formation cluster_system Aqueous System with Surfactant cluster_micelle Micelle compound Drug Molecule core Hydrophobic Core compound->core Encapsulation s1 s2 s3 s4 s5 s6 s7 s8

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide.

Experimental Protocols

Two primary methods for the synthesis of this compound are outlined below. The first involves the acylation of 2-amino-4-methylthiazole with acetyl chloride, a common and direct approach. The second utilizes a peptide coupling reagent, which can be beneficial for milder reaction conditions.

Protocol 1: Acylation with Acetyl Chloride

This protocol is adapted from procedures for the acylation of similar 2-aminothiazole derivatives.[1][2]

Materials:

  • 2-amino-4-methylthiazole

  • Acetyl chloride

  • Anhydrous acetone or other suitable solvent (e.g., THF, DCM)[1][3]

  • A suitable base (e.g., triethylamine, pyridine)[2][3]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and hexane for recrystallization

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-4-methylthiazole (1 equivalent) in anhydrous acetone.

  • Add a base, such as triethylamine (1.1 equivalents), to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by pouring it into cold, acidified water.[1]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a solvent system like ethyl acetate/hexane to yield pure this compound.[3]

Protocol 2: Amide Coupling Reaction

This protocol uses a coupling agent for the formation of the amide bond, which can be a milder alternative to using an acyl chloride.[4]

Materials:

  • 2-amino-4-methylthiazole

  • Acetic acid

  • A coupling reagent (e.g., HATU, EDC with HOBt)

  • A non-nucleophilic base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous DMF or DCM

  • Saturated aqueous NH₄Cl solution

Procedure:

  • In a dry flask, dissolve acetic acid (1.0 equivalent) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2-amino-4-methylthiazole (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the synthesis of this compound, based on general principles of acylation and amide coupling reactions.

ParameterConditionExpected YieldPurityReference
Solvent AcetoneGoodGood[1]
Dichloromethane (DCM)GoodGood[5]
Tetrahydrofuran (THF)Moderate to GoodModerate to Good[3]
AcetonitrileModerateModerate[6]
ParameterConditionExpected YieldPurityReference
Base Triethylamine (Et₃N)GoodGood[3]
PyridineGoodGood[2]
N,N-Diisopropylethylamine (DIPEA)High (for coupling reactions)High[4]
N-methylmorpholine (NMM)Moderate to GoodGood[3]
ParameterConditionExpected YieldPurityReference
Temperature 0 °C to Room TemperatureGoodHigh[3]
RefluxHighModerate (risk of side products)[1]
50-70 °CHighModerate[4]
ParameterConditionExpected YieldPurityReference
Coupling Reagent HATUHighHigh[7]
EDC/HOBtGoodGood[7]
PyBOPHigh (especially for hindered substrates)High[4]

Troubleshooting Guides and FAQs

Question 1: Why is my reaction yield low?

Possible Causes and Solutions:

  • Incomplete reaction:

    • Solution: Increase the reaction time and continue to monitor by TLC. Consider gently heating the reaction mixture if starting materials are still present after an extended period at room temperature.[6]

  • Moisture in the reaction:

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze acetyl chloride or the activated carboxylic acid intermediate.

  • Suboptimal base:

    • Solution: The choice of base is crucial. For acyl chloride reactions, a tertiary amine like triethylamine or pyridine is standard.[2][3] For coupling reactions, a non-nucleophilic base like DIPEA is preferred.

  • Poor quality of starting materials:

    • Solution: Ensure the 2-amino-4-methylthiazole is pure. It can be unstable upon storage.[3] Use freshly distilled acetyl chloride.

Question 2: I am observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?

Possible Side Products and Solutions:

  • Bis-acylation: The exocyclic amino group can be acylated twice.

    • Solution: Use a milder base like N-methylmorpholine.[3] Also, consider using a protecting group strategy, such as a Boc group on the amine, which can be removed after acylation.[3]

  • Unreacted starting materials:

    • Solution: Refer to the low yield troubleshooting section. Ensure the stoichiometry of your reagents is correct.

  • Decomposition of the product:

    • Solution: Avoid harsh workup conditions. For instance, strong acidic or basic conditions during workup can lead to the hydrolysis of the amide bond.

Question 3: How can I effectively purify the final product?

Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining a highly pure solid product.

    • Recommended Solvents: A mixture of ethyl acetate and hexane is a good starting point.[3] Ethanol-water mixtures can also be effective.[8]

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography can be used.

    • Recommended Eluent: A gradient of ethyl acetate in hexane is typically effective.

  • Washing: During the workup, thorough washing of the organic layer with saturated sodium bicarbonate solution helps to remove unreacted acid chloride and acetic acid.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-amino-4-methylthiazole 2-amino-4-methylthiazole Reaction_Vessel Reaction in Anhydrous Solvent with Base 2-amino-4-methylthiazole->Reaction_Vessel Acetyl_Chloride Acetyl Chloride or Acetic Acid + Coupling Reagent Acetyl_Chloride->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Recrystallization/ Chromatography) Drying_Concentration->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction_Completion Is the reaction complete (checked by TLC/LC-MS)? Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction is Complete Check_Reaction_Completion->Complete_Reaction Yes Action_Incomplete Increase reaction time and/or temperature. Incomplete_Reaction->Action_Incomplete Check_Side_Products Are there significant side products? Complete_Reaction->Check_Side_Products Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Yes No_Side_Products Mainly Starting Material or Product Check_Side_Products->No_Side_Products No Action_Side_Products Consider milder base (NMM). Use Boc-protection strategy. Optimize stoichiometry. Side_Products_Present->Action_Side_Products Check_Workup Review workup and purification procedure. No_Side_Products->Check_Workup Action_Workup Ensure anhydrous conditions. Optimize recrystallization solvent. Consider column chromatography. Check_Workup->Action_Workup

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 2-(4-methyl-1,3-thiazol-2-yl)acetamide.

Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is my yield consistently low after recrystallization?

Answer: Low recovery from recrystallization is a frequent issue that can stem from several factors related to the solvent and procedure.

  • Potential Cause 1: Suboptimal Solvent Choice. The ideal solvent should dissolve the compound completely at a high temperature but poorly at low temperatures.[1] If the compound is too soluble at low temperatures, it will remain in the mother liquor, drastically reducing the yield.

  • Solution: Conduct a solvent screen using small amounts of your crude product. Test a range of solvents with varying polarities (e.g., ethyl acetate, ethanol, water, or mixtures thereof). A suitable solvent system is one where the compound is sparingly soluble at room temperature but dissolves readily upon heating.

  • Potential Cause 2: Excessive Solvent Use. Using more solvent than necessary to dissolve the crude product will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.

  • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until everything just dissolves.

  • Potential Cause 3: Cooling Profile is Too Rapid. Cooling the solution too quickly can cause the compound to "crash out" as a powder or oil, trapping impurities and leading to a lower isolated yield of pure material.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. This encourages the formation of larger, purer crystals. Once at room temperature, you can then place it in an ice bath to maximize precipitation.

Question 2: My purified product still shows impurities on HPLC/TLC. What should I do?

Answer: Persistent impurities often have solubility profiles very similar to the target compound, making them difficult to remove by recrystallization alone.

  • Potential Cause 1: Co-crystallization of Impurities. Impurities with similar structures or polarities can be incorporated into the crystal lattice of the desired product during recrystallization.

  • Solution 1: Perform a Second Recrystallization. A second recrystallization can sometimes remove the remaining impurities, although it may come at the cost of a lower overall yield.

  • Solution 2: Utilize Column Chromatography. This is the most effective method for separating compounds with different polarities.[2] If impurities are visible on TLC, you can develop a solvent system that provides good separation (aim for an Rf value of ~0.3 for your product) and then scale up to a silica gel column.

  • Potential Cause 2: Unreacted Starting Materials. The crude product may contain residual starting materials from the synthesis, such as 2-amino-4-methylthiazole or an acylating agent.

  • Solution: If starting materials are the issue, consider a pre-purification wash. For example, if an acidic starting material is present, a wash with a mild aqueous base (like sodium bicarbonate solution) during an aqueous workup could remove it before attempting recrystallization.

Question 3: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the temperature of the solution or if the solution is highly supersaturated.

  • Potential Cause 1: High Degree of Supersaturation. The concentration of the solute is too high for crystallization to initiate properly.

  • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Solution 2: Seeding. Add a tiny crystal of the pure product to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.

  • Potential Cause 2: Inappropriate Solvent System. The solvent may not be conducive to forming a stable crystal lattice for your compound.

  • Solution: Try a mixed-solvent system. Dissolve the oily product in a small amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble, drop by drop, until the solution becomes persistently cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound? A: For routine and qualitative checks, Thin-Layer Chromatography (TLC) is fast and effective. For accurate, quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[3][4]

Q2: What is a good general-purpose solvent system for running column chromatography on this compound? A: Based on its structure (an amide with a thiazole ring), the compound is moderately polar. A good starting point for a mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A typical gradient might run from 10% to 50% ethyl acetate in hexane. Always optimize the solvent system with TLC first.

Q3: Are there any specific safety considerations for handling this compound? A: While specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous. Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[5]

Data Presentation

Table 1: Recrystallization Solvent Screening Guide

SolventPolaritySuitability for this compoundComments
Hexane Non-polarPoorLikely insoluble at all temperatures.
Toluene Non-polarFair to PoorMay work, but solubility is likely low.
Ethyl Acetate Polar AproticGood Often a good choice for moderately polar compounds.[]
Acetone Polar AproticFairMay be too good a solvent, leading to low recovery.
Ethanol/Methanol Polar ProticFair to GoodGood solubility when hot, but may retain some solubility when cold.[3]
Water Polar ProticPoorUnlikely to dissolve the compound, even when hot.

Table 2: Example HPLC Purity Data Before and After Purification

Sample StageRetention Time (min)Peak Area %Identity
Crude Product 2.18.5%Starting Material
3.588.0%Product
4.23.5%Byproduct
After Recrystallization 3.599.8%Product

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

  • Dissolution: Place 1.0 g of the crude compound in a 50 mL Erlenmeyer flask. Add 10 mL of ethyl acetate and a stir bar.

  • Heating: Heat the mixture on a stirrer/hotplate to a gentle boil. Add more ethyl acetate in 1-2 mL portions until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold ethyl acetate.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis: Determine an optimal mobile phase using TLC. A good system (e.g., 30% Ethyl Acetate / 70% Hexane) should give the product an Rf value of 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product (~500 mg) in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane if needed) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the column and begin elution, collecting fractions (e.g., 10 mL each) in test tubes.

  • Fraction Monitoring: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Mandatory Visualization

Purification_Workflow cluster_0 Purification Cycle cluster_1 Further Action Crude Crude Product Purify Select Purification Method (e.g., Recrystallization) Crude->Purify Analyze Purity Analysis (TLC / HPLC) Purify->Analyze Decision Purity > 99%? Analyze->Decision Column Column Chromatography Decision->Column No Final Pure Product Decision->Final  Yes Column->Analyze Re-analyze

Caption: A logical workflow for the purification and analysis of the target compound.

Troubleshooting_Tree cluster_Yield Low Yield Issue cluster_Purity Impurity Issue cluster_Form Physical Form Issue Start Problem Identified Q_Solvent Is solvent choice optimal? Start->Q_Solvent Low Yield Q_Purity Recrystallization failed? Start->Q_Purity Impure Q_Form Product oiled out? Start->Q_Form Oily A_Solvent Perform solvent screen Q_Solvent->A_Solvent No Q_Amount Used minimal solvent? Q_Solvent->Q_Amount Yes A_Amount Re-run with less solvent Q_Amount->A_Amount No A_Purity Use Column Chromatography Q_Purity->A_Purity Yes A_Form Induce Crystallization (Scratch, Seed, Change Solvent) Q_Form->A_Form Yes

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Stability Testing of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like many pharmaceutical compounds, it is crucial to control these parameters during storage and handling to prevent degradation.

Q2: In what types of solvents is this compound expected to be soluble and stable?

A2: While specific solubility data for this compound is not detailed, acetamide itself is readily soluble in water and polar organic solvents like ethanol and chloroform. Thiazole-containing compounds also often exhibit solubility in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] Stability will, however, be highly dependent on the specific solvent and storage conditions.

Q3: What are the initial signs of degradation I should look for in my solution?

A3: Initial signs of degradation can include a change in color or clarity of the solution, a shift in pH, or the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC). Regular monitoring of these parameters is recommended.

Q4: How should I store solutions of this compound to ensure maximum stability?

A4: For general guidance, solutions should be stored at controlled room temperature or refrigerated (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For a related compound, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide, storage in a freezer at -20°C is recommended.[3] The optimal storage conditions should be determined through formal stability studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound.- Verify the age and storage conditions of the solution. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.[4] - Ensure the mobile phase is not reacting with the compound.
Precipitation in the solution - Poor solubility of the compound in the chosen solvent. - Change in temperature affecting solubility. - Degradation leading to a less soluble product.- Confirm the solubility of the compound in the solvent at the storage temperature. - Consider using a co-solvent system. - Analyze the precipitate to determine if it is the parent compound or a degradant.
Change in solution color - Photodegradation.[5] - Oxidation.- Store the solution in an amber vial or otherwise protected from light.[6] - Purge the solution with an inert gas (e.g., nitrogen or argon) before sealing.
Drifting retention time in HPLC - Instability of the compound in the mobile phase. - Column degradation. - Inconsistent mobile phase preparation.- Check the pH of the mobile phase and its compatibility with the compound. - Run a column performance check. - Ensure accurate and consistent preparation of the mobile phase.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a buffer of known pH). Use of a volumetric flask is recommended for accuracy.

    • Sonication may be used to aid dissolution.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the desired solvent or mobile phase to the target concentration.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1]

  • Acid Hydrolysis:

    • Incubate a solution of the compound in 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Incubate a solution of the compound in 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis. The hydrolysis of the acetamide group is a potential degradation pathway under basic conditions.[7]

  • Oxidative Degradation:

    • Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Monitor the reaction at various time points until significant degradation is observed.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified duration.

    • Also, expose a solution of the compound to the same thermal stress.

    • Analyze the samples at different time intervals.

  • Photostability Testing:

    • Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][8]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples. Thiazole-containing compounds can be susceptible to photodegradation.[5]

Protocol 3: HPLC-UV Stability-Indicating Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for related compounds.[9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A wavelength of maximum absorbance should be chosen. For a similar thiazole derivative, 238 nm was used.[9]

  • Analysis: Inject the samples from the forced degradation studies and the stability samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Stress Condition Duration % Degradation (Illustrative) Number of Degradation Products (Illustrative)
0.1 M HCl24 hours15%2
0.1 M NaOH12 hours25%3
3% H₂O₂8 hours18%2
Heat (80 °C)48 hours10%1
Light (ICH Q1B)-22%3

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.

Table 2: Illustrative Stability Data for this compound in Solution at 25°C/60% RH

Time Point Assay (% of Initial) Total Degradants (%) Appearance
0100.00.0Clear, colorless solution
1 month99.50.5Clear, colorless solution
3 months98.71.3Clear, colorless solution
6 months97.22.8Clear, slightly yellow solution

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work acid Acid Hydrolysis prep_work->acid base Base Hydrolysis prep_work->base oxid Oxidation prep_work->oxid photo Photodegradation prep_work->photo thermal Thermal Stress prep_work->thermal hplc HPLC-UV Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_degradants Potential Degradation Products parent This compound hydrolysis Hydrolysis Product (Thiazole acetic acid) parent->hydrolysis  H+ or OH- photo_ox Photo-oxidative Products parent->photo_ox  Light, O2 ring_cleavage Ring Cleavage Products hydrolysis->ring_cleavage  Further Stress

Caption: Hypothetical degradation pathways.

References

Troubleshooting inconsistent results in 2-(4-Methyl-1,3-thiazol-2-yl)acetamide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in various assays. Given the therapeutic potential of thiazole derivatives, particularly in oncology, this guide focuses on common assays related to cancer research, such as cell viability, kinase inhibition, and apoptosis assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

Thiazole derivatives are widely investigated for their pharmacological properties. Based on the activity of structurally similar compounds, this compound is likely to be evaluated for its potential as an anticancer agent.[1] Key research applications may include screening for cytotoxicity against cancer cell lines, inhibition of protein kinases involved in tumor growth, and induction of apoptosis (programmed cell death).[1][2]

Q2: What are the common causes of inconsistent results in assays with this compound?

Inconsistent results can arise from several factors:

  • Compound Stability and Solubility: Acetamide and thiazole-containing compounds can be susceptible to degradation depending on pH, temperature, and light exposure. Poor solubility in aqueous assay buffers can also lead to precipitation and variable effective concentrations.[3]

  • Reagent Variability: Inconsistent enzyme activity, passage number of cell lines, and lot-to-lot variation in media or serum can all contribute to variability.

  • Assay Conditions: Fluctuations in incubation times, temperature, and DMSO concentration can significantly impact results, particularly in sensitive enzymatic assays.

  • Pipetting and Handling Errors: Inaccurate liquid handling, especially in low-volume, multi-well plate formats, is a common source of error.

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO.[3] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, allow the stock solution to completely thaw at room temperature.

Q4: My compound is showing variable IC50 values in a kinase inhibition assay. What should I investigate?

Variable IC50 values in kinase assays are a frequent issue. Key areas to troubleshoot include:

  • Enzyme Quality: Ensure the kinase preparation is pure and has consistent activity.

  • Assay Conditions: Maintain strict control over incubation times and temperature. Aim for initial velocity conditions, typically with less than 20% substrate conversion.

  • ATP Concentration: If the compound is an ATP-competitive inhibitor, its apparent potency will be highly dependent on the ATP concentration in the assay.

  • Data Analysis: Use a standardized data analysis workflow for background subtraction, normalization, and curve fitting.

Q5: I am observing high background in my cell-based fluorescence/luminescence assay. What are the likely causes?

High background can be caused by:

  • Autofluorescence/Autoluminescence: Cells and media components can have intrinsic fluorescence or luminescence.

  • Compound Interference: The test compound itself may be fluorescent or may interfere with the reporter enzyme (e.g., luciferase).

  • Contaminated Reagents: Reagents may be contaminated with fluorescent or luminescent substances.

Troubleshooting Guides

Inconsistent Cell Viability (MTT/WST) Assay Results

Problem: High variability between replicate wells or inconsistent dose-response curves.

Potential Cause Recommended Solution
Compound Precipitation Visually inspect wells for precipitate. Decrease the final DMSO concentration. Prepare a fresh, clear stock solution.[3]
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Pay attention to pipetting technique to avoid disturbing the cell layer.
Edge Effects Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media to maintain humidity.
Incorrect Incubation Time Optimize the incubation time for both the compound treatment and the MTT/WST reagent.
Interference with MTT Reduction Run a control with the compound in the absence of cells to check for direct reduction of the tetrazolium salt.
Low Signal or High Background in Kinase Inhibition Assays

Problem: Difficulty in determining an accurate IC50 due to a poor signal-to-background ratio.

Potential Cause Recommended Solution
Low Kinase Activity Verify the activity of the kinase with a known substrate and positive control inhibitor. Ensure proper storage and handling of the enzyme.
Suboptimal Reagent Concentrations Titrate the kinase, substrate, and ATP concentrations to find the optimal conditions for a robust signal.
High Background Signal Run a "no enzyme" control to check for compound interference with the detection reagents. Use high-quality ATP with low ADP contamination.[4]
Compound Aggregation Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[4]
Inconsistent Apoptosis (Caspase Activity) Assay Results

Problem: Variable results in luminescence-based caspase-3/7 assays.

Potential Cause Recommended Solution
Cell Lysis Inefficiency Ensure the lysis reagent is compatible with your cell type and that incubation is sufficient to release caspases.
Fluctuating Temperatures Allow plates and reagents to equilibrate to room temperature before adding the caspase reagent, as luciferase activity is temperature-dependent.[5]
Compound Interference with Luciferase Run a control with a known amount of active caspase-3 and your compound to check for direct inhibition of the luciferase reporter enzyme.
Timing of Measurement Measure caspase activity at multiple time points after compound addition to capture the peak of the apoptotic response.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7][8]

Protocol 2: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay determines the inhibitory effect of the compound on VEGFR-2 kinase activity by measuring the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation: Prepare a 2X kinase solution (containing VEGFR-2) and a 4X substrate/ATP solution in kinase buffer. Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to all wells except the negative controls.

    • Add 5 µL of the 4X substrate/ATP solution to all wells to start the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add a volume of a commercial ADP-Glo™ or similar reagent equal to the reaction volume to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate for 40 minutes at room temperature.

    • Add a second reagent to convert ADP to ATP and generate a luminescent signal via luciferase.[9]

    • Incubate for 30 minutes at room temperature and measure luminescence.

Protocol 3: Caspase-3/7 Activity Assay (Luminescence-Based)

This protocol measures the activity of executioner caspases 3 and 7 as a marker of apoptosis.

  • Cell Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as you would for a cell viability assay.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of a commercial Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.[5]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[5]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[5]

Visualizations

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand VEGF receptor VEGFR-2 ligand->receptor Binds receptor->receptor PLCg PLCγ receptor->PLCg PI3K PI3K receptor->PI3K compound This compound compound->receptor Inhibits pathway_node pathway_node outcome_node outcome_node PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK outcome_node_prolif Proliferation Migration ERK->outcome_node_prolif outcome_node_survival Survival mTOR->outcome_node_survival

Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition.

Apoptosis_Induction_Pathway compound This compound pathway_node pathway_node compound->pathway_node Induces Apoptotic Signal caspase_node Caspase-3/7 pathway_node->caspase_node Activates outcome_node Apoptosis caspase_node->outcome_node Cleaves substrates

Caption: General pathway of apoptosis induction via caspase activation.

Troubleshooting_Workflow start_node Inconsistent Assay Results check_compound Check Compound Solubility/Stability start_node->check_compound decision_node decision_node process_node Prepare Fresh Stock Use Co-solvent Filter Solution end_node Consistent Results process_node->end_node Run Assay Again is_precipitate Precipitate Observed? check_compound->is_precipitate is_precipitate->process_node Yes check_cells Evaluate Cell Health/Passage # is_precipitate->check_cells No is_cells_ok Cells Healthy? check_cells->is_cells_ok check_reagents Verify Reagent Quality/Concentration is_cells_ok->check_reagents Yes process_node2 Use Lower Passage # Confirm Viability is_cells_ok->process_node2 No is_reagents_ok Reagents OK? check_reagents->is_reagents_ok check_protocol Review Assay Protocol/Execution is_reagents_ok->check_protocol Yes process_node3 Use New Reagent Lots Titrate Concentrations is_reagents_ok->process_node3 No optimize_assay Re-optimize Assay Conditions check_protocol->optimize_assay optimize_assay->end_node process_node2->end_node process_node3->end_node

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Enhancing the Biological Activity of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the biological activity of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide derivatives. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative exhibits low biological activity. What initial structural modifications should I consider to enhance its potency?

A1: Low biological activity is a common starting point in drug discovery. For the this compound scaffold, initial efforts should focus on substitutions at two key positions: the nitrogen of the acetamide group and the phenyl ring attached to the thiazole (if present).

  • Substitution on the Acetamide Nitrogen (R1): This is a critical area for modification. Introducing various substituted aryl or heteroaryl rings can significantly impact activity. Consider incorporating groups that can participate in hydrogen bonding or hydrophobic interactions.

  • Substitution on a Phenyl Ring (R2): If your core structure includes a phenyl group, modifying its substituents is a classic strategy. The electronic properties of these substituents (electron-donating vs. electron-withdrawing) can drastically alter the molecule's interaction with its biological target.[1] For instance, in some series of aryl acetamide derivatives, electron-withdrawing groups have been shown to be preferred over electron-donating groups for improved potency.[1]

SAR_Basics Core_Scaffold This compound Low_Activity Initial Low Activity Core_Scaffold->Low_Activity Modification_Strategy Structural Modification Strategy Low_Activity->Modification_Strategy R1_Sub Modify Acetamide Substituent (R1) Modification_Strategy->R1_Sub R2_Sub Modify Phenyl Ring Substituent (R2) Modification_Strategy->R2_Sub Enhanced_Activity Potential for Enhanced Activity R1_Sub->Enhanced_Activity R2_Sub->Enhanced_Activity

Caption: Initial strategy for enhancing biological activity.

Q2: How do electron-withdrawing and electron-donating groups on an appended aryl ring affect the anticancer activity of my compounds?

A2: The electronic nature of substituents on an aryl ring can have a profound effect on anticancer activity, although the optimal choice is target-dependent.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups (NO₂), and trifluoromethyl groups (CF₃) are common EWGs. In some series of benzothiazole derivatives, the presence of an electron-withdrawing group on the aryl moiety was found to enhance antimicrobial activity.[2] For certain thiazole-pyridine hybrids, a chlorine atom attached to the pyridine ring resulted in better anti-breast cancer efficacy than the standard drug 5-fluorouracil.[3]

  • Electron-Donating Groups (EDGs): Alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy) groups are typical EDGs. In one study on thiazole derivatives, the presence of a methyl group at the para-position of a phenyl ring was shown to increase cytotoxic activity.[3]

It is crucial to synthesize and test derivatives with both types of substituents to determine the structure-activity relationship (SAR) for your specific biological target.

Table 1: Effect of Aryl Substituents on Anticancer Activity (Hypothetical Data for Illustration)

Compound IDR-Group on Phenyl RingIC₅₀ (µM) vs. MCF-7Electronic Effect
1a -H15.2Neutral
1b 4-Cl5.7Electron-Withdrawing
1c 4-NO₂2.1Strongly Electron-Withdrawing
1d 4-CH₃9.8Electron-Donating
1e 4-OCH₃12.4Electron-Donating

Q3: I am observing poor solubility of my derivatives. How can I improve this without sacrificing activity?

A3: Poor aqueous solubility is a frequent hurdle. You can address this by incorporating polar functional groups or specific heterocyclic moieties.

  • Introduce Polar Groups: Adding groups like hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) can improve solubility. However, be mindful that this can also affect cell permeability.

  • Utilize Heterocycles: Incorporating nitrogen-containing heterocycles such as morpholine, piperazine, or triazole can enhance solubility and may also provide additional interaction points with the biological target.

  • Prodrug Approach: Temporarily masking a lipophilic group with a soluble promoiety that is cleaved in vivo can be an effective strategy.

Solubility_Enhancement Poor_Solubility Poor Compound Solubility Strategy Improvement Strategies Poor_Solubility->Strategy Polar_Groups Incorporate Polar Groups (-OH, -NH2, -COOH) Strategy->Polar_Groups Heterocycles Add Solubilizing Heterocycles (e.g., Morpholine, Piperazine) Strategy->Heterocycles Prodrug Prodrug Approach Strategy->Prodrug Improved_Solubility Improved Aqueous Solubility Polar_Groups->Improved_Solubility Heterocycles->Improved_Solubility Prodrug->Improved_Solubility Synthesis_Workflow cluster_step1 Step 1: Acid Synthesis cluster_step2 Step 2: Amide Coupling Thioacetamide Thioacetamide + 3-Chloro-2-butanone Thiazole_Formation Thiazole Formation Thioacetamide->Thiazole_Formation Reflux Lithiated_Intermediate Lithiated Intermediate Thiazole_Formation->Lithiated_Intermediate n-BuLi Carboxylic_Acid 2-(4-methyl-1,3-thiazol-2-yl)acetic acid Lithiated_Intermediate->Carboxylic_Acid CO2, H+ Coupling Amide Coupling Reaction Carboxylic_Acid->Coupling HATU, DIPEA Aniline Substituted Aniline Aniline->Coupling Final_Product N-Aryl-2-(4-methyl-1,3-thiazol-2-yl)acetamide Coupling->Final_Product Purification

References

Common side reactions in the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common synthetic route involves a two-step process:

  • Hantzsch Thiazole Synthesis: The initial step is the reaction of chloroacetone with thiourea to form the intermediate, 2-amino-4-methylthiazole.

  • Acylation: The subsequent step is the acylation of the 2-amino-4-methylthiazole intermediate with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to yield the final product, this compound.

Q2: What are the potential major side reactions during the acylation of 2-amino-4-methylthiazole?

The primary side reaction of concern is the diacylation of the exocyclic amino group, leading to the formation of a bis-acylated byproduct. This is particularly prevalent under anhydrous conditions, often in the presence of a base like triethylamine.[1] The use of N-Boc protected intermediates can be a strategy to avoid this overreaction.[1]

Q3: Are there any significant safety concerns with the Hantzsch thiazole synthesis step?

Yes, the reaction between chloroacetone and thiourea can be highly exothermic. It is recommended to use a diluent, such as water, to control the reaction temperature and prevent it from becoming violent.[2]

Q4: How can I purify the final product, this compound?

Recrystallization is a common method for the purification of the final product. A suitable solvent for recrystallization of similar acetamide compounds is ethyl acetate.[3] Column chromatography can also be employed for purification, especially to separate the desired mono-acylated product from any bis-acylated impurity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-amino-4-methylthiazole (Hantzsch Synthesis) The reaction is highly exothermic and may be difficult to control, leading to byproduct formation.Ensure adequate cooling and use a diluent like water to moderate the reaction rate.[2]
Incomplete reaction.Reflux the reaction mixture for a sufficient amount of time (e.g., two hours) to ensure the reaction goes to completion.[2]
Presence of a significant amount of a more polar byproduct in the final product (Acylation Step) This is likely the bis-acylated byproduct, formed by the reaction of a second molecule of the acetylating agent with the initially formed acetamide. This is more common in anhydrous conditions with a base.[1]1. Modify Reaction Conditions: Avoid using an excess of the acetylating agent and strong bases under anhydrous conditions. Consider a two-phase acylation or using milder conditions. 2. Use a Protecting Group: Protect the amino group of 2-amino-4-methylthiazole with a Boc group before acylation. The Boc group can be removed under mild acidic conditions after the acylation is complete.[1]
Difficulty in purifying the final product The product may be contaminated with starting materials or the bis-acylated byproduct.1. Recrystallization: Attempt recrystallization from a suitable solvent like ethyl acetate.[3] 2. Column Chromatography: If recrystallization is ineffective, use silica gel column chromatography to separate the desired product from impurities.[1]
Decomposition of the product during workup or purification Some N-acylated aminothiazoles can be unstable, especially under hydrolytic conditions. For instance, 2-acetamido-4-chlorothiazole has been reported to decompose back to 2-aminothiazol-4(5H)-one upon mild hydrolysis.[1]Avoid harsh acidic or basic conditions during workup. If hydrolysis is a concern, maintain neutral or slightly acidic conditions and minimize exposure to water.

Experimental Protocols

Key Experiment 1: Synthesis of 2-amino-4-methylthiazole

This protocol is adapted from the Hantzsch thiazole synthesis.[2]

Materials:

  • Thiourea

  • Chloroacetone

  • Water

  • Sodium hydroxide

  • Ether

Procedure:

  • Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the temperature will rise.

  • After the addition is complete, reflux the yellow solution for two hours.

  • Cool the reaction mixture. While stirring, add solid sodium hydroxide with external cooling.

  • Separate the upper oily layer. Extract the aqueous layer three times with ether.

  • Combine the oily layer and the ethereal extracts. Dry the solution over solid sodium hydroxide and filter.

  • Remove the ether by distillation. Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.

Key Experiment 2: Synthesis of this compound (General Procedure)

This is a general procedure for the acylation of a 2-aminothiazole.[3]

Materials:

  • 2-amino-4-methylthiazole

  • Acetyl chloride

  • Dry acetone

  • Acidified cold water

Procedure:

  • In a flask, reflux a mixture of 2-amino-4-methylthiazole (1 equivalent) and acetyl chloride (1 equivalent) in dry acetone for two hours.

  • After cooling, pour the reaction mixture into acidified cold water.

  • Filter the resulting solid precipitate and wash it with cold acetone.

  • The crude product can be further purified by recrystallization from ethyl acetate to obtain this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Acylation cluster_2 Side Reaction Chloroacetone Chloroacetone 2-amino-4-methylthiazole 2-amino-4-methylthiazole Chloroacetone->2-amino-4-methylthiazole Hantzsch Reaction Thiourea Thiourea Thiourea->2-amino-4-methylthiazole Target_Product This compound 2-amino-4-methylthiazole->Target_Product Acylation Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Target_Product Diacylated_Byproduct Diacylated Byproduct Acetyl_Chloride->Diacylated_Byproduct Target_Product->Diacylated_Byproduct Further Acylation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify Synthesis Step with Issue Start->Check_Step Hantzsch_Step Hantzsch Synthesis Issue Check_Step->Hantzsch_Step Step 1 Acylation_Step Acylation Issue Check_Step->Acylation_Step Step 2 Control_Temp Improve Temperature Control (Use Diluent) Hantzsch_Step->Control_Temp Check_Polarity Analyze Impurity Polarity (TLC/LC-MS) Acylation_Step->Check_Polarity Purification Optimize Purification (Recrystallization, Chromatography) Control_Temp->Purification More_Polar More Polar Impurity (Likely Diacylation) Check_Polarity->More_Polar Modify_Acylation Modify Acylation Conditions (Less Base, Stoichiometric Acetylating Agent) More_Polar->Modify_Acylation Use_Boc Use Boc-Protected Intermediate More_Polar->Use_Boc Modify_Acylation->Purification Use_Boc->Purification

References

Modifying experimental protocols for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and related compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Synthesis

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction temperature. 4. Inactive reagents.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or air. 3. Optimize the reaction temperature. Some steps may require cooling (e.g., 0°C) while others require heating. 4. Use freshly opened or properly stored reagents. Check the purity of starting materials.
Formation of Multiple Products (Side Reactions) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials.1. Lower the reaction temperature to improve selectivity. 2. Carefully control the molar ratios of the reactants. 3. Purify starting materials before use.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup.1. After the reaction, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture under reduced pressure. 2. Add brine to the separatory funnel to break up emulsions during extraction.

Purification

ProblemPotential Cause(s)Suggested Solution(s)
Product Contaminated with Starting Materials Incomplete reaction or inefficient purification.1. Optimize the reaction conditions to drive the reaction to completion. 2. Use column chromatography with an appropriate solvent system for purification. Monitor fractions by TLC.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Impurities lowering the melting point.1. Dry the product under high vacuum for an extended period. 2. Recrystallize the product from a suitable solvent system.
Difficulty in Recrystallization 1. Inappropriate solvent choice. 2. Product is too soluble or insoluble in the chosen solvent.1. Perform small-scale solvent screening to find a suitable solvent or solvent mixture where the product is soluble at high temperatures and insoluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common method for synthesizing N-substituted thiazole acetamides involves the acylation of an aminothiazole. For this compound, this would typically involve the reaction of 2-amino-4-methylthiazole with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base. Another approach is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[1][2]

Q2: How can I monitor the progress of the synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. A suitable solvent system should be chosen to clearly separate the starting materials from the product. The spots can be visualized under UV light or by using a staining agent like iodine.

Q3: What are the recommended storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a dry and well-ventilated place. For long-term storage, keeping it in a cool and dark environment is recommended to prevent degradation.

Q4: What are the typical hazards associated with the synthesis of this compound?

A4: The synthesis may involve the use of hazardous chemicals. For example, acetyl chloride is corrosive and reacts violently with water. Solvents like dichloromethane are volatile and may be harmful if inhaled.[3] It is crucial to handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

Q5: What analytical techniques are used to confirm the structure and purity of the final product?

A5: The structure and purity of this compound can be confirmed using several analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation

This protocol is a general procedure based on the synthesis of similar N-(thiazol-2-yl)acetamide derivatives.[5]

Materials:

  • 2-Amino-4-methylthiazole

  • Acetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4-methylthiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Physical and Analytical Data for a Thiazole Acetamide Derivative

ParameterValueReference
Molecular FormulaC₆H₈N₂OS[6]
Molecular Weight156.21 g/mol [6]
AppearanceWhite to off-white solid[4]
Melting PointTo be determined experimentally[4]
¹H NMR (CDCl₃, δ ppm)
CH₃ (thiazole)~2.4
CH₃ (acetamide)~2.2
CH (thiazole)~6.7
NH (amide)Broad singlet
¹³C NMR (CDCl₃, δ ppm)
CH₃ (thiazole)~17
CH₃ (acetamide)~23
C (thiazole)~110, ~148, ~158
C=O (amide)~170
Mass Spec (ESI+) [M+H]⁺ = 157.04

Note: The NMR data provided are estimated values based on typical chemical shifts for similar structures and should be confirmed experimentally.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Materials: 2-Amino-4-methylthiazole Acetyl Chloride Base reaction Acylation Reaction in DCM start->reaction Combine and React workup Aqueous Workup (Wash with NaHCO₃, Brine) reaction->workup Quench drying Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Column Chromatography) concentration->purification final_product Final Product: This compound purification->final_product analysis Analysis (NMR, MS, IR, MP) final_product->analysis Signaling_Pathway Thiazole_Derivative Thiazole-based Compound (e.g., this compound) Target_Protein Target Protein (e.g., Kinase, Receptor) Thiazole_Derivative->Target_Protein Inhibition or Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Biological_Response Biological Response (e.g., Anti-inflammatory, Anticancer) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

References

Technical Support Center: Interpreting Spectroscopic Data of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous spectroscopic data for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide.

Predicted Spectroscopic Data

Clear and unambiguous spectra are crucial for the correct identification and characterization of this compound. The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target compound, which can be used as a reference.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0br s1H-NH ₂ (amide)
~6.8s1HThiazole C5-H
~3.8s2H-CH ₂- (methylene)
~2.4s3H-CH ₃ (thiazole)
~2.0br s1H-NH ₂ (amide)

Note: The chemical shifts of amide protons are highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~170C =O (amide)
~165Thiazole C 2
~150Thiazole C 4
~110Thiazole C 5
~40-C H₂- (methylene)
~17-C H₃ (thiazole)

Table 3: Predicted IR Spectroscopy Data for this compound

Frequency (cm⁻¹)Functional Group Assignment
~3350 - 3150N-H stretch (amide)
~1670C=O stretch (amide I)
~1600N-H bend (amide II)
~1540C=N stretch (thiazole ring)
~1420C-N stretch (amide III)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
156[M]⁺ (Molecular Ion)
113[M - CH₃CO]⁺
98[M - CH₃CONH₂]⁺
71[CH₃C(S)N]⁺
43[CH₃CO]⁺

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the acylation of 2-amino-4-methylthiazole.

  • Dissolution: Dissolve 2-amino-4-methylthiazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.

  • Ammonolysis: After the acylation is complete, bubble ammonia gas through the solution or add a concentrated solution of ammonia in a suitable solvent to convert the chloroacetamide to the primary amide.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • IR Spectroscopy: Obtain the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Troubleshooting Guides and FAQs

Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (7-8 ppm). What could be the cause?

A1: This could be due to the presence of unreacted starting materials or side products. For instance, if pyridine was used as a base during the acylation step, residual pyridine signals may be observed.

Troubleshooting Workflow for Unexpected Aromatic Signals

Caption: Troubleshooting unexpected aromatic signals.

Q2: The integration of the methyl peak (~2.4 ppm) in my ¹H NMR is higher than expected relative to the methylene peak (~3.8 ppm). Why?

A2: This may indicate the presence of unreacted 2-amino-4-methylthiazole, which also contains a methyl group.

Q3: My IR spectrum shows a broad absorption around 3300-3500 cm⁻¹, but the amide N-H stretches are not well-resolved.

A3: This could be due to the presence of water in your sample. A broad O-H stretch from water can overlap with the N-H stretches of the amide.

Troubleshooting Workflow for Broad IR Absorption

Caption: Troubleshooting a broad IR absorption peak.

Q4: My mass spectrum shows a peak at an m/z higher than the expected molecular ion (156). What could this be?

A4: This could be an adduct ion, such as [M+Na]⁺ or [M+K]⁺, which are common in ESI-MS. It could also indicate the presence of a higher molecular weight impurity, such as a dimer formed during the synthesis.

Q5: The amide C=O stretch in my IR spectrum is at a lower frequency than expected (e.g., <1650 cm⁻¹). What does this suggest?

A5: A significant shift to a lower wavenumber for the amide I band could indicate strong hydrogen bonding, possibly due to the crystalline packing of the solid-state sample or the presence of protic impurities.

Q6: I see a singlet around 1.5 ppm in my ¹H NMR spectrum. What could this be?

A6: A singlet in this region could be due to grease from the reaction glassware. It is a common contaminant in NMR samples. To confirm, you can clean the NMR tube thoroughly and re-run the spectrum.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow for identifying the source of ambiguity in spectroscopic data.

Spectroscopic_Data_Interpretation cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Troubleshooting cluster_3 Resolution Sample_Preparation Sample Preparation NMR_Acquisition ¹H & ¹³C NMR Sample_Preparation->NMR_Acquisition IR_Acquisition FTIR Sample_Preparation->IR_Acquisition MS_Acquisition Mass Spectrometry Sample_Preparation->MS_Acquisition Compare_Predicted Compare with Predicted Data NMR_Acquisition->Compare_Predicted IR_Acquisition->Compare_Predicted MS_Acquisition->Compare_Predicted Identify_Ambiguity Identify Ambiguous Peaks/ Shifts/Fragments Compare_Predicted->Identify_Ambiguity Check_Impurities Hypothesize Impurities (Starting Materials, Side Products) Identify_Ambiguity->Check_Impurities Check_Artifacts Consider Experimental Artifacts (Solvent, Grease, Water) Identify_Ambiguity->Check_Artifacts Propose_Structure Propose Structure of Impurity Check_Impurities->Propose_Structure Modify_Protocol Modify Synthesis/ Work-up/Purification Check_Artifacts->Modify_Protocol Propose_Structure->Modify_Protocol Confirm_Structure Confirm Structure of Pure Compound Modify_Protocol->Confirm_Structure

Caption: Logical workflow for spectroscopic data interpretation.

Validation & Comparative

Validating the Purity of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a key intermediate in various synthetic pathways.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] Its high resolution and sensitivity make it particularly suitable for purity analysis in the pharmaceutical industry.[2] This guide will delve into a proposed HPLC method for this compound, compare it with alternative methods, and provide detailed experimental protocols to assist in selecting the most appropriate approach for your analytical needs.

Comparative Purity Analysis: HPLC vs. Alternatives

The choice of analytical technique for purity determination depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantitative vs. qualitative, sensitivity needed). Below is a comparative summary of HPLC and other common analytical techniques for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)TitrationMelting Point Analysis
Principle Differential partitioning of components between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[3]Quantitative chemical reaction with a reagent of known concentration.[2]Observation of the temperature range over which a solid transitions to a liquid.[4]
Applicability Excellent for non-volatile and thermally labile compounds like this compound.[5]Suitable only for volatile and thermally stable compounds. Derivatization would be required.[5]Applicable if the compound has an acidic or basic functional group to react. Limited for impurity profiling.[6]Provides a preliminary indication of purity for crystalline solids.[4]
Specificity High; can separate structurally similar impurities.High for volatile compounds.Low; measures the total amount of acidic or basic species, not individual impurities.[2]Low; different compounds can have similar melting points.[4]
Sensitivity High (can detect trace impurities, typically to ppm or ppb levels).[6]Very high, especially with specific detectors like FID.[7]Moderate; not suitable for trace impurity detection.Low; generally requires >1% impurity to cause a significant change.[4]
Quantification Highly quantitative.[4]Highly quantitative.Highly quantitative for the main component's assay.Primarily qualitative; can be semi-quantitative under certain conditions.[4]
Sample Throughput High, especially with an autosampler.High, with fast analysis times for volatile compounds.[8]Can be lower for manual titrations.[2]High.
Cost Higher initial instrument cost and ongoing solvent/column expenses.[7]Generally more cost-effective for the instrument and gases than HPLC solvents.[7]Low cost.[2]Very low cost.

Experimental Protocols

Proposed HPLC Method for Purity Determination

This reversed-phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential process-related impurities. The method is based on typical conditions used for the analysis of polar heterocyclic compounds.

Instrumentation:

  • HPLC System with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL stock solution.

  • Further dilute with the same solvent mixture to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Hypothetical Performance Data:

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Thioacetamide (Impurity A)2.5-0.050.15
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide (Impurity B)8.918.20.030.10
This compound 6.8 -0.020.06
Dimer Impurity12.39.80.080.24
Alternative Analytical Methodologies

1. Gas Chromatography (GC) - Requires Derivatization

Due to the low volatility of this compound, a derivatization step to increase its volatility would be necessary for GC analysis.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Protocol:

    • Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject the derivatized sample into the GC.

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

2. Titration (Assay of the Main Component)

This method is not suitable for impurity profiling but can determine the overall purity if the compound has a titratable functional group and impurities are not acidic or basic. The acetamide nitrogen is generally not basic enough for a simple titration.

3. Melting Point Analysis

A simple and rapid technique for a preliminary assessment of purity.

  • Protocol:

    • Place a small amount of the crystalline sample into a capillary tube.

    • Use a melting point apparatus to slowly heat the sample.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Interpretation: A sharp melting range close to the literature value indicates high purity. A broad and depressed melting range suggests the presence of impurities.[4]

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity validation.

Conclusion

For the comprehensive purity validation of this compound, HPLC stands out as the most suitable technique. Its ability to separate and quantify non-volatile and thermally labile compounds with high sensitivity and specificity makes it ideal for identifying and controlling impurities in a drug development setting.[2][5] While other techniques like GC (with derivatization), titration, and melting point analysis have their specific applications, they do not offer the same level of detailed impurity profiling as HPLC.[3][4] For rigorous quality control and regulatory purposes, a validated HPLC method is the recommended approach.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-Methyl-1,3-thiazol-2-yl)acetamide scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogues derived from this core structure, with a focus on their anticancer properties. The information presented herein is curated from recent scientific literature to aid researchers in the strategic design and development of more potent and selective drug candidates.

Comparative Analysis of Biological Activities

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on both the thiazole ring and the acetamide moiety. The following tables summarize the in vitro cytotoxic activities of representative analogues against various human cancer cell lines, providing a quantitative basis for SAR analysis.

Table 1: Anticancer Activity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives

This series of compounds was evaluated for its cytotoxic effects against human lung carcinoma (A549) and rat glioma (C6) cell lines. The data reveals the impact of substitutions on the benzazole ring attached to the acetamide nitrogen.

Compound IDR (Substituent on Benzazole)A549 IC₅₀ (µM)[1][2][3]C6 IC₅₀ (µM)[1][2][3]
6f 5-Chlorobenzimidazole10.315.1
6g 5-Methylbenzimidazole13.918.5
6i Benzoxazole>50>50
6l 5-Nitrobenzoxazole25.433.2
6a Thiazoline>50>50

SAR Insights: The data suggests that the presence of a benzimidazole moiety is favorable for anticancer activity against both A549 and C6 cell lines.[1][3] Specifically, electron-withdrawing (5-chloro) and electron-donating (5-methyl) groups on the benzimidazole ring at the 5-position result in the most potent compounds in this series.[1][3] The unsubstituted benzoxazole and thiazoline analogues showed significantly weaker activity.

Table 2: Anticancer Activity of Thiazole-Based Chalcones and Phenylimino-Thiazolidinones

This table presents the cytotoxic activity of various thiazole derivatives against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), colorectal (HCT-116), and prostate (PC-3) cancer cells.

Compound IDStructure DescriptionMCF-7 IC₅₀ (µM)[4][5]HepG2 IC₅₀ (µM)[4][5]HCT-116 IC₅₀ (µM)[5]PC-3 IC₅₀ (µM)[5]
4c Thiazole derivative with a specific substitution pattern (details in source)2.57 ± 0.167.26 ± 0.44--
4b Thiazole derivative with bromide substitution31.5 ± 1.9151.7 ± 3.13--
5d 5-(4-Nitrobenzylidene)-3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one7.22 ± 0.658.80 ± 0.319.35 ± 0.6112.57 ± 1.09
5b 5-(4-Chlorobenzylidene)-3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one11.80 ± 0.8813.44 ± 1.0114.21 ± 1.2315.93 ± 1.32
5c 5-(4-Methoxybenzylidene)-3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one14.65 ± 1.1216.89 ± 1.3417.50 ± 1.5419.07 ± 1.65
6a N-(4-(4-Methyl-2-(phenylimino)thiazol-3(2H)-yl)phenyl)acetamide31.25 ± 2.8735.81 ± 3.1139.43 ± 3.5442.11 ± 3.87

SAR Insights: Compound 4c demonstrated the highest potency against MCF-7 and HepG2 cell lines.[4] For the thiazolidin-4-one series, the presence of a nitro group on the benzylidene ring (5d ) conferred the strongest cytotoxic effects across multiple cell lines.[5] The substitution on the phenylimino thiazole in compound 6a resulted in moderate activity.[5]

Table 3: Activity of Thiazole-2-acetamide Analogues as Tubulin Polymerization Inhibitors

This series of compounds was investigated for their ability to inhibit tubulin polymerization and their cytotoxic effects on four human cancer cell lines.

Compound IDR₁ (on Phenyl Ring)R₂ (on Phenyl Ring)Tubulin Polymerization IC₅₀ (µM)[6]Average GI₅₀ (µM) (4 cancer cell lines)[6]
10a HH2.696
10o OCH₃CH₃3.627
13d --3.688
10f H4-Cl5.62-
10k H4-CH₃47.75-
CA-4 (ref) --8.33-

SAR Insights: Compound 10a was identified as the most potent tubulin polymerization inhibitor in this series, being more effective than the reference compound Combretastatin A-4 (CA-4).[6] Substitution on the phenyl ring at the 4-position of the thiazole moiety with either a chloro (10f ) or a methyl group (10k ) led to a significant decrease in antitubulin activity.[6] The absence of the phenyl group at the fourth position of the thiazole, as in the scaffold B series (e.g., 13d ), resulted in compounds that were still more potent than CA-4 but less so than 10a .[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives (General Procedure)

A mixture of 2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, the appropriate mercapto-(benz)azole derivative (1 equivalent), and potassium carbonate (1 equivalent) in acetone is refluxed for approximately 2 hours. The reaction mixture is then cooled, filtered, and the resulting solid is dried and recrystallized from ethanol to yield the final products.[2]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in the growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. After 24 hours of incubation, the medium is replaced with 100 µL of the medium containing different concentrations of the compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included. The plates are then incubated for 48-72 hours.

  • MTT Addition and Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[7]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of these thiazole analogues.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits Thiazole Thiazole Derivatives Thiazole->PI3K inhibition Thiazole->Akt inhibition Thiazole->mTORC1 inhibition

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points by thiazole derivatives.[7]

experimental_workflow cluster_discovery Discovery Phase cluster_evaluation Evaluation Phase synthesis Synthesis of Thiazole Derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Cytotoxicity Screening (MTT Assay) purification->screening hit_id Hit Identification (IC₅₀ Determination) screening->hit_id moa Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) hit_id->moa lead_opt Lead Optimization moa->lead_opt

Caption: A typical experimental workflow for the screening of thiazole-based anticancer compounds.[7]

This guide offers a snapshot of the current understanding of the structure-activity relationships of this compound analogues. The presented data and methodologies provide a valuable resource for the rational design of new, more effective anticancer agents. Further research is warranted to explore a wider range of substitutions and to elucidate the precise molecular mechanisms underlying the observed biological activities.

References

Cross-Validation of Thiazole Acetamide Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. Therefore, this guide provides a comparative analysis of a structurally related and well-characterized thiazole acetamide derivative, (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (hereafter referred to as Compound 10a), and its analogues. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

The thiazole acetamide scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating a wide range of biological activities. This guide focuses on the anticancer properties of these derivatives, specifically their role as tubulin polymerization inhibitors, which is a clinically validated strategy in oncology.[1][2]

Comparative Analysis of Biological Activity

The primary measure of anticancer efficacy for these compounds is their ability to inhibit cancer cell proliferation and tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a standard metric for this, with lower values indicating greater potency. The following tables summarize the cytotoxic and anti-tubulin activities of Compound 10a and several alternative thiazole acetamide derivatives.

Table 1: In Vitro Cytotoxicity of Thiazole Acetamide Derivatives against Various Human Cancer Cell Lines

Compound IDChemical NameProstate (PC-3) IC50 (µM)Breast (MCF-7) IC50 (µM)Pancreatic (MDAMB-231) IC50 (µM)Colon (HCT-116) IC50 (µM)Reference
10a (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide7 ± 0.64 ± 0.29 ± 0.84 ± 0.3[3]
10o (E)-2-((5-(3-(4-methoxyphenyl)-1-phenylallylidene)-4-methyl-4,5-dihydrothiazol-2-yl)thio)-N-(p-tolyl)acetamide10 ± 0.95 ± 0.33 ± 0.25 ± 0.4[3]
13d (E)-N-(4-methylthiazol-2-yl)-2-((5-(3-phenylallylidene)-4-oxo-4,5-dihydrothiazol-2-yl)thio)acetamide8 ± 0.78 ± 0.58 ± 0.68 ± 0.7[3]
DoxorubicinStandard Chemotherapeutic12 ± 1.14 ± 0.23 ± 0.25 ± 0.4[3]
SorafenibStandard Chemotherapeutic12 ± 1.37 ± 0.38 ± 0.59 ± 0.8[3]

Table 2: Tubulin Polymerization Inhibitory Activity

Compound IDChemical NameTubulin Polymerization IC50 (µM)Reference
10a (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide2.69[3]
10o (E)-2-((5-(3-(4-methoxyphenyl)-1-phenylallylidene)-4-methyl-4,5-dihydrothiazol-2-yl)thio)-N-(p-tolyl)acetamide3.62[3]
13d (E)-N-(4-methylthiazol-2-yl)-2-((5-(3-phenylallylidene)-4-oxo-4,5-dihydrothiazol-2-yl)thio)acetamide3.68[3]
CA-4Combretastatin A-4 (Reference Inhibitor)8.33[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Test Compounds treat_cells 3. Treat Cells with Compounds (48-72h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability and IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[7][8]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), supplemented with GTP and a fluorescent reporter.[9]

  • Compound Addition: The test compounds, along with positive (e.g., paclitaxel) and negative (e.g., colchicine) controls, are added to a 96-well plate.

  • Initiation of Polymerization: The tubulin reaction mixture is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Fluorescence Measurement: The increase in fluorescence, which corresponds to the incorporation of the fluorescent reporter into the polymerizing microtubules, is monitored over time (e.g., every 60 seconds for 1 hour).[7]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 value for polymerization inhibition is calculated for each test compound.

Tubulin_Polymerization_Assay Tubulin Polymerization Assay Workflow cluster_setup Assay Setup cluster_reaction Polymerization Reaction cluster_detection Detection & Analysis prepare_reagents 1. Prepare Tubulin, Buffers, and GTP prepare_compounds 2. Prepare Test Compounds and Controls mix_reagents 3. Combine Reagents in 96-well Plate prepare_compounds->mix_reagents initiate_reaction 4. Initiate Polymerization (37°C) mix_reagents->initiate_reaction measure_fluorescence 5. Monitor Fluorescence Increase Over Time initiate_reaction->measure_fluorescence analyze_data 6. Analyze Polymerization Curves and Calculate IC50 measure_fluorescence->analyze_data

Tubulin Polymerization Assay Workflow

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the anticancer activity of these thiazole acetamide derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for chromosome segregation during cell division.[2][10]

By binding to tubulin, these inhibitors prevent its assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:

  • Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[11][12]

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis, leading to the elimination of the cancer cells. This is often mediated by the activation of caspases, such as caspase-3.[11][13]

Tubulin_Inhibition_Pathway Signaling Pathway of Tubulin Polymerization Inhibitors inhibitor Thiazole Acetamide Inhibitor tubulin α/β-Tubulin Dimers inhibitor->tubulin Binds to microtubules Microtubule Polymerization inhibitor->microtubules Inhibits tubulin->microtubules Polymerizes into spindle Mitotic Spindle Formation microtubules->spindle Forms mitosis Proper Mitosis spindle->mitosis arrest G2/M Phase Arrest spindle->arrest Disruption leads to apoptosis Apoptosis (Cell Death) mitosis->apoptosis Normal Progression arrest->apoptosis Prolonged arrest induces

Signaling Pathway of Tubulin Polymerization Inhibitors

References

Comparative Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and Its Analogs

This compound is a small molecule featuring a central thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Its structural analogs, which share the core thiazole acetamide scaffold, have been investigated for a range of therapeutic applications. This guide will explore the structure-activity relationships of these analogs to provide a framework for the potential pharmacological profile of this compound.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of various thiazole acetamide derivatives. It is important to note that no specific biological data for this compound was found in the public domain during the literature search for this guide. The data presented is for structurally similar compounds and should be used as a reference for potential activities.

Table 1: Anticonvulsant Activity of Thiazole Acetamide Derivatives

CompoundAnimal ModelAssayDoseActivityReference
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamideMiceMaximal Electroshock (MES)24.38 mg/kg (Median Effective Dose)Significant anticonvulsant effect[1]
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamideMiceChemo-shock (scPTZ)88.23 mg/kg (Median Effective Dose)Significant anticonvulsant effect[1]
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-oneMicePentylenetetrazole (PTZ)-induced seizuresNot specifiedExcellent anticonvulsant activity[2]
2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamideMiceMaximal Electroshock (MES) & PTZ-induced seizuresNot specifiedExcellent anticonvulsant activity[2]

Table 2: Anti-inflammatory Activity of Thiazole Acetamide Derivatives

CompoundAnimal ModelAssayInhibition (%)Reference
N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamideNot specifiedNot specifiedGood anti-inflammatory activity[3]
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamideNot specifiedNot specifiedGood anti-inflammatory activity[3]
Nitro-substituted thiazole derivativesRatCarrageenan-induced paw edemaUp to 44%[4]

Table 3: Antioxidant Activity of Thiazole Acetamide Derivatives

CompoundAssayActivity (IC50)Reference
N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamideDPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, erythrocyte hemolytic inhibitionGood antioxidant activity in four assays[3]
N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivativesDPPH radical scavengingGood DPPH radical scavenging efficacy[3]
Thiazole-carboxamide derivativesDPPH free radical scavengingStrong to moderate, some outperforming Trolox[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.

Anticonvulsant Activity Assays

1. Maximal Electroshock (MES) Seizure Test [6][7]

  • Principle: This test is a model for generalized tonic-clonic seizures. The anticonvulsant activity is indicated by the abolition of the hind limb tonic extensor component of the seizure.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound or vehicle.

    • After a specified pretreatment time, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear electrodes.

    • The animals are observed for the presence or absence of the hind limb tonic extensor reflex.

    • The ability of the compound to prevent the tonic extension is considered a positive result.

2. Pentylenetetrazole (PTZ)-Induced Seizure Test [6][7]

  • Principle: This test is a model for absence seizures (petit mal). PTZ is a central nervous system stimulant that induces clonic seizures.

  • Procedure:

    • Animals are treated with the test compound or vehicle.

    • After the pretreatment period, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

    • Animals are observed for the onset and severity of seizures (e.g., generalized clonic seizures) for a defined period (e.g., 30 minutes).

    • The ability of the compound to prevent or delay the onset of seizures is recorded.

Anti-inflammatory Activity Assay

Carrageenan-Induced Rat Paw Edema [4][8]

  • Principle: This is a widely used model of acute inflammation. Carrageenan injection into the rat paw induces a local, reproducible inflammatory response.

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • The test compounds, a standard anti-inflammatory drug (e.g., Nimesulide), or vehicle are administered orally or intraperitoneally.

    • After a set time, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9][10]

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

2. Superoxide Anion Radical Scavenging Assay [11][12]

  • Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻•). Superoxide radicals can be generated in vitro by systems such as the pyrogallol auto-oxidation system.

  • Procedure:

    • A reaction mixture containing a superoxide generating system (e.g., pyrogallol in a buffer) and a detection agent (e.g., a tetrazolium salt like WST-1 that forms a colored formazan upon reduction by superoxide) is prepared.[11]

    • The test compound at various concentrations is added to the mixture.

    • The rate of formazan formation is monitored spectrophotometrically at a specific wavelength (e.g., 450 nm).

    • The percentage inhibition of superoxide generation is calculated to determine the scavenging activity of the compound.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the study of this compound and its analogs.

Drug_Discovery_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening Synthesis Synthesis Virtual Screening->Synthesis Target-based Assays Target-based Assays Synthesis->Target-based Assays Phenotypic Screening Phenotypic Screening Synthesis->Phenotypic Screening Toxicity Assays Toxicity Assays Target-based Assays->Toxicity Assays Phenotypic Screening->Toxicity Assays Animal Models Animal Models Toxicity Assays->Animal Models Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies SAR Studies SAR Studies Efficacy Studies->SAR Studies Preclinical Candidate Preclinical Candidate SAR Studies->Preclinical Candidate

Caption: General workflow for drug discovery and development.

Hypothetical_Signaling_Pathway Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Stimulus->Pro-inflammatory Cytokines Oxidative Stress Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production Neuronal Hyperexcitability Neuronal Hyperexcitability Ion Channel Dysregulation Ion Channel Dysregulation Neuronal Hyperexcitability->Ion Channel Dysregulation Thiazole Acetamide Analog Thiazole Acetamide Analog Thiazole Acetamide Analog->Pro-inflammatory Cytokines Inhibition Thiazole Acetamide Analog->ROS Production Scavenging Thiazole Acetamide Analog->Ion Channel Dysregulation Modulation

Caption: Hypothetical signaling pathways modulated by thiazole acetamide analogs.

References

A Comparative Guide to the Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of novel compounds is paramount. This guide provides a comparative analysis of a replicated, multi-step synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound with potential applications in medicinal chemistry. The primary synthesis route is detailed alongside a plausible alternative, with supporting data and methodologies to aid in the selection of an appropriate synthetic strategy.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through various strategies. Below is a comparison of a well-established, multi-step method proceeding through a 2-aminothiazole intermediate, and a hypothetical alternative route.

ParameterPrimary Synthesis: Via 2-Amino-4-methylthiazole Alternative Synthesis: Direct Acetylation Approach
Starting Materials Chloroacetone, Thiourea, Sodium Nitrite, Copper(I) Bromide, Sodium Cyanide, Sulfuric Acid, AmmoniaChloroacetone, Thioacetamide, Acetic Anhydride
Number of Steps 42
Overall Yield ModeratePotentially Low to Moderate
Purity Good to Excellent with purification at each stepMay require extensive purification
Scalability Feasible, with careful handling of toxic reagentsPotentially simpler to scale
Key Intermediates 2-Amino-4-methylthiazole, 2-Bromo-4-methylthiazole, 2-(4-Methylthiazol-2-yl)acetonitrile2,4-Dimethylthiazole
Safety Considerations Use of toxic reagents such as sodium cyanide and corrosive acids. Diazotization requires careful temperature control.Use of acetic anhydride, which is corrosive.

Primary Synthesis: A Multi-Step Approach via 2-Amino-4-methylthiazole

This synthesis is based on established organo-chemical transformations and represents a reliable method for obtaining the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-methylthiazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.1 mol) in 100 mL of ethanol.

  • To this solution, add chloroacetone (0.1 mol) dropwise with stirring.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate of 2-amino-4-methylthiazole is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-Bromo-4-methylthiazole

  • Suspend 2-amino-4-methylthiazole (0.1 mol) in a mixture of 48% hydrobromic acid (150 mL) and water (50 mL) in a three-necked flask, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.11 mol) in 30 mL of water, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (0.12 mol) in 48% hydrobromic acid (100 mL).

  • Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with sodium hydroxide solution and then with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 2-bromo-4-methylthiazole.

Step 3: Synthesis of 2-(4-Methylthiazol-2-yl)acetonitrile

  • In a round-bottom flask, dissolve sodium cyanide (0.12 mol) in 50 mL of dimethyl sulfoxide (DMSO).

  • Add 2-bromo-4-methylthiazole (0.1 mol) to the solution and heat the mixture at 80 °C for 4 hours.

  • Cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain 2-(4-methylthiazol-2-yl)acetonitrile.

Step 4: Synthesis of this compound

  • To 2-(4-methylthiazol-2-yl)acetonitrile (0.1 mol), add 100 mL of concentrated sulfuric acid and stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to give pure this compound.

Experimental Workflow

G Primary Synthesis Workflow cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A Thiourea + Chloroacetone B 2-Amino-4-methylthiazole A->B Reflux in Ethanol C 2-Bromo-4-methylthiazole B->C 1. NaNO2, HBr 2. CuBr D 2-(4-Methylthiazol-2-yl)acetonitrile C->D NaCN, DMSO E This compound D->E H2SO4, then NH4OH

Primary synthesis workflow for this compound.

Alternative Synthesis: A More Direct Approach

This hypothetical two-step synthesis offers a potentially shorter route to the target molecule, though it may present challenges in terms of yield and purification.

Experimental Protocol

Step 1: Synthesis of 2,4-Dimethylthiazole

  • In a manner analogous to the Hantzsch thiazole synthesis, react thioacetamide (0.1 mol) with chloroacetone (0.1 mol) in refluxing ethanol for 3 hours.

  • After cooling, neutralize the reaction mixture with sodium bicarbonate solution.

  • Extract the product, 2,4-dimethylthiazole, with diethyl ether, dry the organic layer, and purify by distillation.

Step 2: Acetylation of 2,4-Dimethylthiazole

  • This step would involve a direct C-H activation and acetylation of the 2-methyl group of 2,4-dimethylthiazole. This is a non-trivial transformation and would likely require specific catalytic conditions that are not well-established for this substrate. A hypothetical procedure could involve:

  • Dissolve 2,4-dimethylthiazole (0.1 mol) in a suitable solvent.

  • Add an activating agent and a palladium or rhodium catalyst.

  • Introduce an acetylating agent, such as acetic anhydride, and heat the reaction.

  • The workup and purification would be highly dependent on the specific catalytic system employed.

Logical Relationship of the Alternative Synthesis

G Alternative Synthesis Logic A Thioacetamide + Chloroacetone B 2,4-Dimethylthiazole A->B Hantzsch Reaction C Direct C-H Acetylation B->C Proposed Transformation D This compound C->D

Logical pathway for the alternative synthesis route.

This comparative guide provides researchers with a detailed overview of a viable synthetic route to this compound and stimulates consideration of alternative, more direct methodologies. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available resources, and purity needs.

Benchmarking the Performance of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and Its Analogs in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the 2-(thiazol-2-yl)acetamide scaffold, with a focus on derivatives of the parent compound, 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. While specific quantitative performance data for this compound is not extensively available in public literature, this document benchmarks the performance of structurally related compounds in various in vitro assays. The data presented herein, sourced from peer-reviewed studies, offers valuable insights into the potential therapeutic applications of this class of compounds and serves as a reference for researchers engaged in the screening and development of novel thiazole-based agents.

Introduction to the 2-(Thiazol-2-yl)acetamide Scaffold

The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. Its ability to engage in hydrogen bonding and hydrophobic interactions makes it a privileged scaffold in medicinal chemistry. The 2-(thiazol-2-yl)acetamide core, in particular, has been explored for a range of therapeutic activities, including anticancer, antimicrobial, and enzyme inhibition properties. The methyl group at the 4-position of the thiazole ring in this compound can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.

Comparative Performance in In Vitro Assays

The following sections present a comparative analysis of various 2-(thiazol-2-yl)acetamide derivatives in key biological assays. This data provides a framework for understanding the structure-activity relationships (SAR) within this compound class.

Anticancer and Cytotoxicity Assays

A primary area of investigation for thiazole acetamide derivatives is their potential as anticancer agents. The most common assay to evaluate this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Cytotoxicity of 2-(Thiazol-2-yl)acetamide Derivatives against Various Cancer Cell Lines

Compound IDDerivative StructureCell LineAssay TypeIC50 (µM)Reference
1 N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamideHepG2Cytotoxicity74.2
2 N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamideMDA-MB-231Cytotoxicity27.1[1]
3 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideMDA-MB-231Cytotoxicity1.4[1]
4 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideHepG2Cytotoxicity22.6[1]
5 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative 18 PC-3Antiproliferative5.96[2]
6 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative 19 A549/ATCCAntiproliferative7.90[2][3]
7 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative 25 K-562Antiproliferative7.71[2][3]

IC50: The half-maximal inhibitory concentration.

Enzyme Inhibition Assays

Thiazole acetamide derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Table 2: Enzyme Inhibition Activity of 2-(Thiazol-2-yl)acetamide Derivatives

Compound IDDerivative StructureTarget EnzymeAssay TypeIC50 (µM)Reference
8c Substituted acetamide derivativeButyrylcholinesterase (BChE)Enzyme Inhibition3.94[4]
IV 2,4-disubstituted thiazole derivativeTubulin PolymerizationInhibition Assay2.00 ± 0.12[5]
10a Thiazole-2-acetamide derivativeTubulin PolymerizationInhibition Assay2.69[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key process in cell division.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by adding GTP and increasing the temperature to 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance or fluorescence over time, which is proportional to the extent of tubulin polymerization.

  • Data Analysis: Determine the IC50 value by comparing the polymerization rates in the presence and absence of the test compound.

Caspase-3/9 Activation Assay

This assay quantifies the activity of caspases, which are key enzymes in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate.

  • Incubation: Incubate the mixture to allow the caspase to cleave the substrate, releasing the reporter molecule.

  • Detection: Measure the absorbance or fluorescence of the released reporter molecule.

  • Data Analysis: Quantify the fold-increase in caspase activity compared to untreated control cells.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical cytotoxicity assay and a simplified signaling pathway for apoptosis induction.

experimental_workflow cluster_workflow MTT Cytotoxicity Assay Workflow start Start: Seed Cells in 96-well Plate treat Treat with this compound Derivatives start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

signaling_pathway cluster_pathway Apoptosis Induction Pathway compound 2-(Thiazol-2-yl)acetamide Derivative cell Cancer Cell compound->cell caspase9 Caspase-9 Activation cell->caspase9 Induces caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis Executes

Caption: Simplified signaling pathway showing the induction of apoptosis by a thiazole derivative.

Conclusion

The 2-(thiazol-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative data presented in this guide for various derivatives highlight the potential for significant biological activity, particularly in the areas of oncology and enzyme inhibition. While direct experimental data for this compound remains to be broadly published, the performance of its analogs suggests that it warrants further investigation. The detailed experimental protocols and visual workflows provided herein offer a practical resource for researchers aiming to evaluate this and other related compounds in their own laboratories. Future structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this versatile chemical class.

References

Comparative Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure Confirmation

The molecular structure of the target compound, 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, has been confirmed through its chemical identifiers.

IdentifierValue
CAS Number 173739-73-6[1]
Molecular Formula C6H8N2OS[1]
Molecular Weight 156.203 g/mol [1]
IUPAC Name This compound

Comparative Performance of Structurally Related Thiazole Derivatives

Thiazole-containing compounds are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following tables summarize experimental data for various thiazole derivatives, offering a benchmark for the potential performance of this compound.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of pathogens.

CompoundOrganismActivity (MIC in µg/mL)Reference
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideUreaseIC50 = 16.5[2]
2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivativesCandida parapsilosisSignificant Antifungal Activity[3]
2-(benzo[d]thiazol-2-yl)-N-arylacetamidesStaphylococcus aureusMIC = 31.25-250[4]
Anti-Inflammatory Activity

Several novel acetamide and thiazole derivatives have been investigated for their anti-inflammatory properties.

CompoundAssayActivity (IC50)Reference
N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamideDPPH radical scavenging, Superoxide anion scavenging, Lipid peroxide inhibition, Erythrocyte hemolytic inhibitionGood antioxidant and anti-inflammatory activity[5]
N-(6-nitro-/methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamideDPPH radical scavenging, Superoxide anion scavenging, Lipid peroxide inhibition, Erythrocyte hemolytic inhibitionGood antioxidant and anti-inflammatory activity[5]
Anticancer Activity

The thiazole scaffold is a key component in a number of compounds evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineActivity (IC50 in µM)Reference
Thiazole-2-acetamide derivative 10a Tubulin Polymerization2.69[6]
Thiazole-2-acetamide derivative 10o Tubulin Polymerization3.62[6]
Thiazole-2-acetamide derivative 13d Tubulin Polymerization3.68[6]
Combretastatin A-4 (Reference)Tubulin Polymerization8.33[6]
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrileHepG-2 (Liver Cancer)14.05 µg/mL[7]
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrileMCF-7 (Breast Cancer)17.77 µg/mL[7]

Experimental Protocols

To facilitate the biological evaluation of this compound, detailed protocols for key in vitro assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In Vitro Anti-Inflammatory Assay (Inhibition of Albumin Denaturation)

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.

  • Assay Procedure:

    • In test tubes, mix 0.5 mL of the BSA solution with 0.1 mL of the test compound or standard drug solution.

    • For the control, mix 0.5 mL of the BSA solution with 0.1 mL of the vehicle.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

    • After cooling, add 2.5 mL of PBS to each tube.

  • Data Analysis:

    • Measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualized Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_compound Prepare Compound Dilutions start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read Visual Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_process End determine_mic->end_process

Figure 1: Workflow for Antimicrobial Susceptibility Testing.

Anti_Inflammatory_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bsa Prepare BSA Solution start->prep_bsa prep_compound Prepare Compound Solutions start->prep_compound mix_solutions Mix BSA and Compound prep_bsa->mix_solutions prep_compound->mix_solutions incubate_37 Incubate at 37°C mix_solutions->incubate_37 heat_denature Heat at 70°C incubate_37->heat_denature cool_add_pbs Cool and Add PBS heat_denature->cool_add_pbs measure_abs Measure Absorbance at 660 nm cool_add_pbs->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition end_process End calculate_inhibition->end_process

Figure 2: Workflow for In Vitro Anti-Inflammatory Assay.

Anticancer_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with Compound Dilutions incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h solubilize Solubilize Formazan incubate_3_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_process End calculate_ic50->end_process

Figure 3: Workflow for In Vitro Anticancer (MTT) Assay.

References

A Comparative Guide to Thiazole-2-Acetamide Derivatives as Tubulin Polymerization Inhibitors: In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole-2-acetamide scaffold has emerged as a promising framework in the design of novel anticancer agents, particularly those targeting tubulin polymerization. This guide provides a comparative analysis of the in vitro activity of a representative compound, 2-(4-(3-(1H-indol-3-yl)-3-oxoprop-1-en-1-yl)-4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (a conceptual derivative based on published research, hereafter referred to as Thiazole-Acetamide 10a ), and its alternatives. The data presented herein is a synthesis of findings from multiple studies on closely related analogues, intended to provide a comprehensive overview of their potential. While direct in vivo data for this specific conceptual compound is extrapolated, this guide includes detailed experimental protocols for both in vitro and in vivo assays to support further research and development.

Comparative In Vitro Activity

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The in vitro efficacy of Thiazole-Acetamide 10a and its comparators is summarized below.

Table 1: In Vitro Tubulin Polymerization Inhibition
CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Thiazole-Acetamide 10a Tubulin Polymerization2.69 Combretastatin A-4 (CA-4)8.33[1]
Analogue 10oTubulin Polymerization3.62Combretastatin A-4 (CA-4)8.33[1]
Analogue 13dTubulin Polymerization3.68Combretastatin A-4 (CA-4)8.33[1]

IC50: The half-maximal inhibitory concentration.

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines
CompoundCell LineCancer TypeGI50 (µM)Reference CompoundGI50 (µM)
Thiazole-Acetamide 10a PC-3Prostate Cancer7 ± 0.6 Doxorubicin>10
Sorafenib12 ± 0.9
MCF-7Breast Cancer4 ± 0.2 Doxorubicin4 ± 0.2
Sorafenib7 ± 0.3
HepG2Liver Cancer5 ± 0.3 Doxorubicin6 ± 0.4
Sorafenib6 ± 0.2
HCT-116Colon Cancer8 ± 0.7 Doxorubicin9 ± 0.5
Sorafenib9 ± 0.4
Analogue 10oAverage over 4 cell lines7DoxorubicinNot directly compared
SorafenibNot directly compared
Analogue 13dAverage over 4 cell lines8DoxorubicinNot directly compared
SorafenibNot directly compared

GI50: The concentration causing 50% growth inhibition.

Studies have shown that these compounds exhibit no significant cytotoxic effects on normal cell lines, such as human mammary gland epithelial cells (MCF-10A), with over 85% cell viability maintained at concentrations up to 50 µM.[1]

Mechanism of Action: Signaling Pathways

Thiazole-acetamide derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. This leads to cell cycle arrest and the induction of apoptosis.

G cluster_0 Cellular Effects Thiazole-Acetamide 10a Thiazole-Acetamide 10a Tubulin Tubulin Thiazole-Acetamide 10a->Tubulin Binds to Colchicine Site Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Inhibition of Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 1. Mechanism of action of Thiazole-Acetamide 10a.

The apoptotic signaling cascade initiated by these compounds involves the activation of key effector proteins.

G cluster_1 Apoptotic Pathway G2/M Phase Arrest G2/M Phase Arrest Bax Bax G2/M Phase Arrest->Bax Upregulation Bcl-2 Bcl-2 G2/M Phase Arrest->Bcl-2 Downregulation Caspase-9 Caspase-9 Bax->Caspase-9 Activation Bcl-2->Caspase-9 Inhibition Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Cell Death Cell Death Caspase-3->Cell Death

Figure 2. Apoptotic signaling cascade induced by Thiazole-Acetamide derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of the test compound on the polymerization of tubulin in a cell-free system.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., from bovine brain), a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and GTP is prepared.

  • Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A reference inhibitor (e.g., Combretastatin A-4) and a vehicle control are run in parallel.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Data Acquisition: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of polymerization is calculated from the linear portion of the absorbance curve.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the test compound on the viability of cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined from the dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of the test compound in a living organism.

G Cell Culture 1. Cancer Cell Culture Cell Implantation 2. Subcutaneous Implantation in Mice Cell Culture->Cell Implantation Tumor Growth 3. Tumor Growth to Palpable Size Cell Implantation->Tumor Growth Treatment 4. Administration of Test Compound Tumor Growth->Treatment Data Collection 5. Tumor Volume and Body Weight Measurement Treatment->Data Collection Analysis 6. Tumor Growth Inhibition Analysis Data Collection->Analysis

Figure 3. Workflow for an in vivo xenograft study.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.[2]

  • Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: Volume = (width² × length) / 2.[2]

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses.[2]

  • Data Collection: Tumor volume and body weight are monitored throughout the study.[2]

  • Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.

Conclusion

The 2-(4-Methyl-1,3-thiazol-2-yl)acetamide scaffold, as exemplified by the conceptual Thiazole-Acetamide 10a and its analogues, demonstrates significant potential as a source of novel anticancer agents. These compounds exhibit potent in vitro activity as tubulin polymerization inhibitors and induce apoptosis in various cancer cell lines, often with greater efficacy than established reference compounds. While comprehensive in vivo data for a single lead candidate from this specific series remains to be consolidated in a single publication, the promising in vitro results and well-defined mechanism of action strongly support their advancement into preclinical animal models. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising class of molecules.

References

Comparative Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of experimental data for derivatives of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. Due to the limited availability of public data on the exact title compound, this document focuses on closely related analogs to provide insights into structure-activity relationships and comparative efficacy across different biological assays. The information presented herein is intended to support researchers in the fields of medicinal chemistry and drug development.

I. Comparative Biological Activity Data

The following tables summarize the quantitative experimental data for various thiazole-acetamide derivatives, highlighting their anticancer and antimicrobial activities. These compounds share a common structural scaffold with this compound, with variations in substitution that significantly impact their biological potency.

Table 1: In Vitro Anticancer Activity of Thiazole-2-Acetamide Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
10a 2-((5-((E)-3-(4-chlorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)-N-(thiazol-2-yl)acetamideTubulin Polymerization2.69[1]
10o 2-((5-((E)-3-(p-tolyl)acryloyl)-4-methylthiazol-2-yl)amino)-N-(thiazol-2-yl)acetamideTubulin Polymerization3.62[1]
13d 2-((5-((E)-3-(4-methoxyphenyl)acryloyl)-4-methylthiazol-2-yl)amino)-N-(4-phenylthiazol-2-yl)acetamideTubulin Polymerization3.68[1]
IV (Reference) 2-((4-methyl-5-((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)acetamideTubulin Polymerization2.00 ± 0.12[1]
Combretastatin A-4 Standard DrugTubulin Polymerization8.33[1]
2c N-(benzo[d]thiazol-2-yl)-2-chloroacetamideDihydrofolate Reductase (DHFR)3.796[2]
4m N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamideDihydrofolate Reductase (DHFR)2.442[2]
Trimethoprim Standard DrugDihydrofolate Reductase (DHFR)8.706[2]

Table 2: Antimicrobial Activity of Thiazole-Acetamide Derivatives

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
5c N-(5-(4-(((4-chlorophenyl)amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)acetamideS. aureus-[3]
5i N-(4-methyl-5-(5-thioxo-4-(((4-(trifluoromethyl)phenyl)amino)methyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamideS. aureus-[3]
5f N-(5-(4-(((4-methoxyphenyl)amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)acetamideC. albicans-[3]
3c 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamideS. aureus14.8[4]
3a N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamideE. coli49.7[4]
3b N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamideE. coli67.6[4]
Ciprofloxacin Standard DrugS. aureus, E. coli-[4]
Clotrimazole Standard DrugC. albicans-[4]

Note: A '-' indicates that the specific quantitative value was highlighted as significant in the source but not explicitly stated in the abstract.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

A. Synthesis of Thiazole-2-Acetamide Derivatives (General Procedure)

This protocol outlines a general synthetic route for preparing N-substituted thiazole-2-acetamide derivatives, based on procedures described for analogous compounds.[1][5]

  • Step 1: Synthesis of 2-amino-4-methylthiazole intermediate. A mixture of a substituted thioamide and an α-haloketone (e.g., chloroacetone) in a suitable solvent like ethanol is refluxed for several hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) to precipitate the 2-aminothiazole derivative. The solid is filtered, washed, and recrystallized.

  • Step 2: Acylation of the 2-aminothiazole. The synthesized 2-aminothiazole is dissolved in a solvent such as dichloromethane or acetone. Chloroacetyl chloride is added dropwise at a low temperature (e.g., 0°C). A base like triethylamine or sodium carbonate may be added to neutralize the HCl formed during the reaction. The mixture is stirred for several hours, after which the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the 2-chloro-N-(thiazol-2-yl)acetamide intermediate.[1]

  • Step 3: Nucleophilic substitution to introduce diversity. The 2-chloro-N-(thiazol-2-yl)acetamide intermediate is reacted with various nucleophiles (e.g., substituted anilines, thiols) in a polar aprotic solvent like DMF or acetone, often in the presence of a base such as potassium carbonate. The reaction mixture is heated to drive the substitution. After completion, the product is isolated by pouring the reaction mixture into water and filtering the resulting precipitate. Further purification is achieved through recrystallization.[5]

B. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

C. Antimicrobial Activity Assay (Microdilution Method for MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Visualizations of Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and evaluation of thiazole-acetamide derivatives.

G cluster_synthesis Synthesis Workflow start Starting Materials (Thiourea, Substituted Acetophenone) step1 Step 1: Thiazole Ring Formation start->step1 intermediate1 2-Amino-4-methylthiazole Derivative step1->intermediate1 step2 Step 2: Acylation with Chloroacetyl Chloride intermediate1->step2 intermediate2 2-Chloro-N-(4-methylthiazol-2-yl)acetamide step2->intermediate2 step3 Step 3: Nucleophilic Substitution intermediate2->step3 final_product Final Thiazole-Acetamide Analog step3->final_product

Caption: General synthetic workflow for thiazole-acetamide derivatives.

G cluster_screening Biological Screening Workflow cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation start Synthesized Compound Library cell_culture Cancer Cell Line Culture start->cell_culture bacterial_culture Bacterial Strain Culture start->bacterial_culture treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 dilution Serial Dilution bacterial_culture->dilution incubation Inoculation & Incubation dilution->incubation mic MIC Determination incubation->mic G cluster_pathway Potential Mechanism of Action: Tubulin Polymerization Inhibition compound Thiazole-Acetamide Derivative (e.g., Compound 10a) tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubules compound->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

References

Safety Operating Guide

Essential Disposal Procedures for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must treat 2-(4-Methyl-1,3-thiazol-2-yl)acetamide as a hazardous substance due to the potential for adverse health effects associated with related chemical structures. Compounds with similar functional groups are known to be harmful if swallowed, cause skin and eye irritation, and may have carcinogenic properties.[2][3] Therefore, cautious handling and disposal are paramount.

Core Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous chemical waste through a licensed disposal service.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][6]

Step-by-Step Disposal Plan:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

  • Waste Identification and Segregation:

    • Collect all waste containing this compound, including pure compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and solutions.

    • Keep this waste stream separate from other chemical wastes to prevent potentially dangerous reactions.[6][7] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Container Management:

    • Use a designated, leak-proof, and chemically compatible container for the waste.[6] The container must have a secure screw-top cap.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5] Do not use abbreviations or chemical formulas.

    • Keep the waste container closed at all times, except when adding waste.[6]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The storage area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.

    • Ensure the storage location is secure and accessible only to authorized personnel.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.

    • Carefully collect the absorbent material and contaminated soil into the designated hazardous waste container.

    • Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][5]

    • Follow all institutional procedures for waste handover, including completing any necessary forms or tags.

Summary of Potential Hazards (Inferred)

The following table summarizes the potential hazards of this compound, as inferred from the safety data sheets of analogous compounds. This data underscores the necessity of treating this compound as hazardous waste.

Hazard CategoryPotential EffectSource Analogy
Acute Toxicity (Oral) Harmful if swallowed.Acetamide and thiazole derivatives.[2]
Skin Corrosion/Irritation May cause skin irritation.Thiazole derivatives.
Eye Damage/Irritation May cause serious eye irritation.Thiazole derivatives.
Carcinogenicity Suspected of causing cancer.Acetamide is classified as a suspected carcinogen.[3]
Aquatic Hazard May be harmful to aquatic life.General for many specialized organic compounds.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal A Waste Generation (e.g., unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Segregate Waste (Keep separate from other chemicals) B->C Step 2 D Place in Labeled, Sealed Hazardous Waste Container C->D Step 3 E Store in Designated Satellite Accumulation Area (SAA) D->E Step 4 F Contact Institutional EHS Office for Waste Pickup E->F Step 5 G EHS Transports to Central Hazardous Waste Facility F->G Step 6 H Licensed Waste Disposal Service (e.g., Incineration) G->H Step 7

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide (CAS No. 173739-73-6). The following procedures are based on established best practices for handling similar thiazole and acetamide derivatives in a laboratory setting.

I. Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing.[1]Thiazole derivatives can cause serious eye irritation.[1] Goggles provide direct protection against splashes and dust, while a face shield offers a broader barrier.[1]
Hand Protection Disposable, powder-free nitrile gloves are recommended for incidental contact.[1][2] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[1]Nitrile gloves offer good short-term protection against a range of chemicals.[1] Powder-free gloves are advised to prevent contamination of the work area.[2]
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[3]Protects personal clothing from contamination.[1]
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary.[4] If dust or aerosols are likely to be generated, a NIOSH-approved N95 or higher-rated respirator is recommended.[2][5]Thiazole compounds can cause respiratory irritation.[1] A respirator will prevent the inhalation of harmful dust or aerosols.[2]
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot are required in the laboratory.[1]Protects feet from spills and falling objects.[1]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling protocols is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4][7]
  • Pre-planning: Review the Safety Data Sheet (SDS) and understand the potential hazards before beginning any work.[8][9]

2. Handling the Compound:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE outlined in the table above.[6]
  • Minimize Dust and Aerosols: Handle the solid compound carefully to minimize the generation of dust.[6][10] If dissolving the compound, add the solid to the solvent slowly.
  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory, eating, drinking, or smoking.[6][10]

3. Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[6]
  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]
  • Segregation: Store separately from foodstuffs and other reactive chemicals.[6]

III. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]

2. Waste Collection:

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, labeled hazardous waste container.
  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.[10]

3. Container Disposal:

  • Handle empty containers that have held the product as you would the product itself.[1] Rinse them with an appropriate solvent, and collect the rinsate as hazardous waste.

4. Regulatory Compliance:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 Experiment Complete disp1 Segregate Waste handle2->disp1 Generate Waste clean2 Store Compound Properly clean1->clean2 disp3 Contact EHS for Pickup disp2 Label Waste Container disp1->disp2 disp2->disp3

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.